NJK14047
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H27NO5 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C27H27NO5/c1-17-2-3-21(27(32)28-22-10-11-22)14-25(17)18-4-6-19(7-5-18)26(31)20-8-12-24(13-9-20)33-16-23(30)15-29/h2-9,12-14,22-23,29-30H,10-11,15-16H2,1H3,(H,28,32) |
InChI Key |
ZQIUCYZGBDPMLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)OCC(CO)O |
Origin of Product |
United States |
Foundational & Exploratory
NJK14047: A Deep Dive into its Mechanism of Action in T Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NJK14047 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), with a profound impact on T cell function. By targeting the p38α and p38β isoforms, this compound effectively modulates inflammatory responses driven by T helper (Th) cells, particularly Th1 and Th17 lineages. This technical guide elucidates the core mechanism of action of this compound in T cells, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and drug developers exploring the therapeutic potential of p38 MAPK inhibition in T cell-mediated pathologies.
Core Mechanism of Action in T Cells
This compound exerts its primary effect by inhibiting the p38 MAPK signaling pathway, a critical regulator of cellular responses to inflammatory stimuli.[1][2] In T cells, this inhibition has significant downstream consequences, most notably the suppression of differentiation and effector functions of specific T helper subsets.
The compound has been shown to suppress the differentiation of naïve T cells into pro-inflammatory Th1 and Th17 cells.[3][4][5] This is a cornerstone of its therapeutic potential in autoimmune and inflammatory diseases, as these T cell subsets are key drivers of pathology in conditions like rheumatoid arthritis and psoriasis.[3][5] By arresting the development of these cells, this compound curtails the production of a cascade of inflammatory cytokines.
Specifically, this compound has been demonstrated to reduce the expression of Th1-associated cytokines such as interferon-gamma (IFN-γ) and interleukin-12A (IL-12A), and Th17-associated cytokines including IL-17A, IL-1β, tumor necrosis factor-alpha (TNF-α), and IL-6.[2][3][4] Furthermore, in the context of allergic inflammation, this compound can also suppress the production of Th2 cytokines like IL-4, IL-5, and IL-13.[1]
The following diagram illustrates the central role of p38 MAPK in T cell differentiation and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency
| Parameter | Target | Value | Reference |
| IC50 | p38α MAPK | 27 nM | [6] |
| Effective Concentration | Inhibition of inflammatory cytokine expression in human SW982 synovial cells | 3-10 µM | [4] |
| Effective Concentration | Inhibition of naïve CD4+ T cell differentiation into Th1 and Th17 cells | 3-10 µM | [4] |
Table 2: In Vivo Efficacy
| Animal Model | Dosing Regimen | Effect | Reference |
| Collagen-Induced Rheumatoid Arthritis (CIA) in DBA-1J mice | 2.5 mg/kg, i.p. for 7-21 days | Ameliorates arthritis, suppresses Th1 and Th17 cytokine expression | [4] |
| Imiquimod-Induced Psoriasis (IIP) in BALB/c mice | 2.5 mg/kg, i.p. for 7-21 days | Ameliorates psoriasis, suppresses Th1 and Th17 cytokine expression | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments used to characterize the effects of this compound on T cells.
Protocol 1: In Vitro Differentiation of Naïve CD4+ T Cells into Th1 and Th17 Lineages
This protocol details the process of inducing the differentiation of isolated naïve T cells into specific helper subsets, a critical assay for evaluating the impact of this compound.
1. Isolation of Naïve CD4+ T Cells:
- Harvest spleens and lymph nodes from mice.
- Prepare a single-cell suspension by mechanical dissociation.
- Isolate naïve CD4+ T cells using a magnetic-activated cell sorting (MACS) kit for naïve CD4+ T cells, following the manufacturer's instructions. This typically involves negative selection to deplete non-CD4+ cells and memory T cells.
2. T Cell Culture and Differentiation:
- Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each in sterile PBS) and incubate overnight at 4°C.
- Wash the plate with sterile PBS to remove unbound antibodies.
- Seed the purified naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
- To induce differentiation, add the following cytokine cocktails:
- Th1 Conditions: IL-12 (e.g., 15 ng/mL) and anti-IL-4 antibody (e.g., 1 µg/mL).
- Th17 Conditions: IL-6 (e.g., 20 ng/mL), TGF-β (e.g., 3 ng/mL), anti-IL-4 antibody (e.g., 1 µg/mL), and anti-IFN-γ antibody (e.g., 1 µg/mL).
- Add this compound at desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
- Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.
3. Analysis of T Cell Differentiation:
- After incubation, harvest the cells.
- For cytokine analysis, restimulate the cells for 4-6 hours with PMA (50 ng/mL), ionomycin (1 µM), and a protein transport inhibitor (e.g., Brefeldin A).
- Perform intracellular staining for lineage-specific transcription factors (T-bet for Th1, RORγt for Th17) and key cytokines (IFN-γ for Th1, IL-17A for Th17) using fluorescently labeled antibodies.
- Analyze the stained cells by flow cytometry to quantify the percentage of differentiated cells in each condition.
The following diagram outlines the workflow for the T cell differentiation assay.
Protocol 2: Collagen-Induced Arthritis (CIA) Mouse Model
This in vivo model is instrumental in evaluating the therapeutic efficacy of this compound in a setting of T cell-driven autoimmune arthritis.
1. Induction of Arthritis:
- Use a susceptible mouse strain, such as DBA/1J.
- On day 0, immunize the mice intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
- On day 21, administer a booster injection of an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).
2. Treatment with this compound:
- Begin treatment with this compound (e.g., 2.5 mg/kg, intraperitoneal injection) at a specified time point, for instance, at the time of the booster injection or upon the first signs of arthritis.
- Administer the compound daily or as determined by its pharmacokinetic profile.
- Include a vehicle-treated control group.
3. Assessment of Arthritis:
- Monitor the mice regularly for the onset and severity of arthritis.
- Score the clinical signs of arthritis in each paw based on a standardized scale (e.g., 0-4), assessing for erythema, swelling, and joint rigidity.
- Measure paw thickness using a caliper.
4. Endpoint Analysis:
- At the end of the study, collect paws for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.
- Collect spleens and lymph nodes to analyze T cell populations and cytokine production ex vivo, following the procedures outlined in Protocol 1.
- Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
The following diagram provides a logical overview of the CIA model workflow.
Conclusion
This compound is a specific inhibitor of p38 MAPK that demonstrates significant immunomodulatory effects through the suppression of Th1 and Th17 cell differentiation and their associated pro-inflammatory cytokine production. The data and protocols presented in this guide provide a robust framework for understanding and further investigating the mechanism of action of this compound in T cells. This targeted approach holds considerable promise for the development of novel therapeutics for a range of T cell-mediated inflammatory and autoimmune diseases.
References
- 1. This compound inhibition of p38 MAPK ameliorates inflammatory immune diseases by suppressing T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The p38 mitogen-activated protein kinase signaling cascade in CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
What is the function of NJK14047?
An In-Depth Technical Guide to the Core Functions of NJK14047
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms. This technical guide delineates the core functions of this compound, with a focus on its anti-inflammatory and immunomodulatory properties. The document provides a comprehensive overview of its mechanism of action, supported by quantitative data from various preclinical studies, detailed experimental protocols, and visual representations of its role in cellular signaling and experimental design.
Introduction
This compound has emerged as a significant research tool and potential therapeutic agent due to its targeted inhibition of the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to stress and inflammatory stimuli, playing a pivotal role in the production of pro-inflammatory cytokines and the differentiation of immune cells.[1][2] The inhibitory action of this compound offers a promising strategy for mitigating the pathological processes in a range of inflammatory and autoimmune disorders, as well as certain viral infections.[3][4] This guide serves to consolidate the current understanding of this compound's function for professionals engaged in drug discovery and development.
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
This compound exerts its effects by selectively binding to and inhibiting the activity of p38 MAPK.[3] The p38 MAPK cascade is a key signaling pathway that responds to extracellular stimuli, such as cytokines and environmental stress, leading to the activation of downstream transcription factors and protein kinases.[4] By inhibiting p38 MAPK, this compound effectively blocks these downstream events, leading to a reduction in the inflammatory response.
A primary function of the p38 MAPK pathway is the post-transcriptional regulation of inflammatory gene expression.[1] It stabilizes the messenger RNA (mRNA) of many pro-inflammatory cytokines, which would otherwise be rapidly degraded.[1] this compound's inhibition of p38 MAPK disrupts this stabilization, leading to a decrease in the production of these critical inflammatory mediators.
Below is a diagram illustrating the p38 MAPK signaling pathway and the point of intervention by this compound.
References
- 1. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
NJK14047: A Technical Guide to its p38 MAPK Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the p38 mitogen-activated protein kinase (MAPK) selectivity profile of the inhibitor NJK14047. This document details its known inhibitory activity, the broader context of p38 MAPK signaling, and the experimental methodologies used to characterize such compounds.
Introduction to this compound and p38 MAPK
This compound is a small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a pivotal role in inflammation, cell differentiation, apoptosis, and immune responses.[3] Of the four known isoforms of p38 MAPK—p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13)—the alpha and beta isoforms are most prominently associated with inflammatory processes. As such, they are key targets for therapeutic intervention in a range of diseases, including rheumatoid arthritis, psoriasis, and neuroinflammatory conditions.[4] this compound has been identified as a selective inhibitor of p38 MAPK, with demonstrated anti-inflammatory and antiviral effects.[1]
This compound Selectivity Profile
Table 1: Known Inhibitory Activity of this compound
| Target | IC50 | Notes |
| p38α | 27 nM | Potent inhibition of the primary p38 MAPK isoform.[2] |
| p38β | - | This compound is described as a p38α/β inhibitor, suggesting activity against this isoform, though a specific IC50 is not consistently reported. |
To provide a broader context for the selectivity of a p38 MAPK inhibitor, the following table presents a comparative, illustrative kinase selectivity profile for other well-characterized p38 MAPK inhibitors. This demonstrates the typical off-target profiles that can be expected for this class of compounds.
Table 2: Illustrative Comparative Kinase Selectivity Profile of p38 MAPK Inhibitors
| Kinase Target | Inhibitor A (% Inhibition @ 1µM) | Inhibitor B (% Inhibition @ 1µM) | Kinase Family |
| p38α (MAPK14) | 98% | 95% | MAPK |
| p38β (MAPK11) | 95% | 92% | MAPK |
| p38γ (MAPK12) | 60% | 55% | MAPK |
| p38δ (MAPK13) | 75% | 70% | MAPK |
| JNK1 | 15% | 85% | MAPK |
| ERK2 | 10% | 12% | MAPK |
| MKK3 | <10% | <10% | MAP2K |
| MKK6 | <10% | <10% | MAP2K |
| SRC | 5% | 65% | TK |
| ABL1 | <5% | 70% | TK |
Note: Data in Table 2 is illustrative and not specific to this compound. It is intended to provide a conceptual understanding of kinase inhibitor selectivity profiles.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade. It is typically activated by upstream MAPK kinase kinases (MAP3Ks) which in turn phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6. These MKKs then dually phosphorylate and activate p38 MAPK on a conserved Thr-Gly-Tyr motif. Activated p38 MAPK proceeds to phosphorylate a variety of downstream substrates, including other kinases like MAPKAPK2 (MK2) and transcription factors such as ATF2, leading to the cellular response.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38 MAPK isoforms and a panel of other kinases.
Materials:
-
Recombinant human kinases (p38α, p38β, and other kinases for selectivity profiling)
-
Kinase-specific substrate (e.g., ATF2 for p38 MAPK)
-
ATP (adenosine triphosphate)
-
This compound
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
Microplate reader (luminescence-capable)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically ranging from 10 mM to 0.1 nM.
-
Kinase Reaction Setup: a. To the wells of a 384-well plate, add 1 µL of the diluted this compound or DMSO (as a vehicle control). b. Add 2 µL of the respective recombinant kinase diluted in the kinase assay buffer. c. Add 2 µL of a mixture of the kinase-specific substrate and ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. This compound inhibition of p38 MAPK ameliorates inflammatory immune diseases by suppressing T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
NJK14047: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
NJK14047 is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme implicated in inflammatory and immune responses. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides methodologies for relevant experiments. The therapeutic potential of this compound is explored across a range of inflammatory conditions, including respiratory viral infections, neuroinflammatory diseases, allergic asthma, rheumatoid arthritis, psoriasis, and atopic dermatitis.
Introduction
p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to external stress signals, including inflammatory cytokines. Dysregulation of the p38 MAPK signaling pathway is a hallmark of numerous inflammatory diseases. This compound has emerged as a promising therapeutic candidate due to its selective inhibition of this pathway, demonstrating significant anti-inflammatory and antiviral effects in various preclinical models.[1]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide |
| CAS Number | 1800576-41-3[1] |
| Molecular Formula | C27H27NO5[1] |
| Molar Mass | 445.515 g·mol−1[1] |
Discovery and Synthesis
While a detailed, step-by-step synthesis protocol is not publicly available in the provided search results, scientific publications indicate that this compound was synthesized using previously established procedures.[2][3][4] The synthesis is reported to yield a product with greater than 97% purity as determined by High-Performance Liquid Chromatography (HPLC).[2][3][4]
Mechanism of Action
This compound functions as a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK).[1] Specifically, it has been shown to be a potent inhibitor of the p38α isoform with an IC50 of 27 nM.[5] By inhibiting p38 MAPK, this compound effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and other inflammatory mediators. This mechanism underpins its broad anti-inflammatory and immunomodulatory effects.
Caption: Inhibition of the p38 MAPK signaling pathway by this compound.
Preclinical Efficacy and Quantitative Data
This compound has demonstrated significant therapeutic potential in a variety of preclinical models of inflammatory and viral diseases.
Anti-inflammatory and Immunomodulatory Effects
This compound has been shown to suppress the production of key pro-inflammatory cytokines and modulate T-cell differentiation.
In Vitro Inhibition of Cytokine Expression [6]
| Cell Line | Stimulant | Cytokines Inhibited | Concentration of this compound |
| Human SW982 synovial cells | Lipopolysaccharide (LPS) | IL-1β, TNF-α, IL-6, IL-17A, RANKL, MMP-3 | 3-10 μM |
Inhibition of T-cell Differentiation [6]
| Cell Type | Effect | Concentration of this compound |
| Naive CD4+ T cells | Inhibits differentiation into Th1, Th2, and Th17 cells | 3-10 μM |
In Vivo Studies
Atopic Dermatitis (AD) Model (CDNB-induced in BALB/c mice) [2]
| Parameter | Vehicle Control | CDNB | CDNB + this compound (2.5 mg/kg) | CDNB + Dexamethasone (10 mg/kg) |
| Skin Hypertrophy | Normal | Increased | Suppressed | Suppressed |
| Mast Cell Infiltration | Low | Increased | Suppressed | Suppressed |
| Serum IgE Levels | Normal | Significantly Increased | Not Significantly Reduced | Significantly Decreased |
| TH2 Cytokine (IL-13) mRNA | Normal | Increased | Reduced | - |
| TH1 Cytokines (IFN-γ, IL-12A) mRNA | Normal | Increased | Reduced | - |
| Lymph Node Enlargement | Normal | Increased | Blocked | Suppressed |
Allergic Asthma Model (OVA-induced in BALB/c mice) [3]
| Parameter | Effect of this compound Administration |
| Eosinophil and Lymphocyte Counts in BALF | Strongly inhibited the increase |
| TH2 Cytokine Levels | Inhibited the increase |
| Inflammatory Score in Lungs | Reduced |
| Periodic acid-Schiff-stained cells in lungs | Reduced number |
Neuroinflammation Model (LPS-induced in mice) [7]
| Parameter | Effect of this compound (5 mg/kg) |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) in brain | Reduced secretion |
| iNOS and COX-2 expression in brain | Reduced |
Antiviral Activity
This compound has shown efficacy in inhibiting the replication of respiratory viruses by targeting the host p38 MAPK pathway, which these viruses exploit for their replication.
In Vitro Antiviral Activity [5]
| Virus | Effect of this compound |
| Respiratory Syncytial Virus (RSV) | Suppresses replication and viral mRNA synthesis |
| Influenza A Virus | Suppresses replication and viral mRNA synthesis |
| Hepatitis B Virus (HBV) | Suppresses secretion of HBV antigens and particles |
Experimental Protocols
In Vivo Atopic Dermatitis Model[2][4]
Caption: Experimental workflow for the CDNB-induced atopic dermatitis model.
In Vitro Mast Cell Degranulation Assay[3][8]
Caption: Protocol for the in vitro mast cell degranulation assay.
Conclusion
This compound is a selective p38 MAPK inhibitor with potent anti-inflammatory, immunomodulatory, and antiviral properties demonstrated in a range of preclinical models. Its ability to modulate key inflammatory pathways suggests its potential as a therapeutic agent for various immune-mediated diseases and viral infections. Further investigation, including detailed pharmacokinetic and toxicology studies, is warranted to advance this compound towards clinical development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. p38 MAPK Inhibitor this compound Suppresses CDNB-Induced Atopic Dermatitis-Like Symptoms in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
NJK14047: A Potential Therapeutic Agent for Inflammatory and Immune Diseases
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NJK14047 is a novel and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways that regulate inflammatory responses.[1] Preclinical studies have demonstrated its potential as a therapeutic agent for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, atopic dermatitis, asthma, and neuroinflammatory conditions.[1][2][3] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.
Introduction
p38 MAPKs are a family of serine/threonine kinases that play a crucial role in the production of pro-inflammatory cytokines and other mediators of inflammation.[3] Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases.[4][5] this compound has emerged as a potent and selective inhibitor of p38α MAPK, the most abundant and well-characterized isoform.[6][7] By targeting this central node in the inflammatory cascade, this compound offers a promising therapeutic strategy for a variety of debilitating conditions.
Mechanism of Action
This compound exerts its therapeutic effects by directly inhibiting the kinase activity of p38 MAPK.[1] This, in turn, suppresses the downstream signaling events that lead to the expression of inflammatory genes. Specifically, this compound has been shown to inhibit the differentiation of naive T-cells into pro-inflammatory Th1 and Th17 cells.[2] This action is critical in ameliorating autoimmune conditions. Furthermore, it has been observed to suppress the release of inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-17A.[2]
Preclinical Efficacy
The therapeutic potential of this compound has been evaluated in various preclinical models of inflammatory diseases.
In Vitro Studies
| Parameter | Cell Line | Condition | Result | Reference |
| IC50 | - | p38α MAPK | 27 nM | [6][7] |
| Cytokine Inhibition (mRNA) | Human SW982 synovial cells | Lipopolysaccharide (LPS) stimulated | Dose-dependent inhibition of IL-1β, TNF-α, IL-6, IL-17A, RANKL, and MMP-3 at 3-10 μM | [2] |
| T-cell Differentiation | Naive CD4+ T cells | - | Dose-dependent inhibition of differentiation into Th1, Th2, and Th17 cells at 3-10 μM | [2] |
| Mast Cell Degranulation | RBL-2H3 cells | Antigen-induced | Significant inhibition of β-hexosaminidase release at 0.3 µM | [8] |
In Vivo Studies
| Disease Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | DBA-1J mice | 2.5 mg/kg, i.p. for 7-21 days | Ameliorated cartilage damage, inflammation, pannus formation, bone corrosion, and synovial hyperplasia. Suppressed Th1, Th2, Th17, and Treg cytokine expression. | [2] |
| Imiquimod-Induced Psoriasis (IIP) | BALB/c mice | 2.5 mg/kg, i.p. for 7-21 days | Ameliorated keratinocyte proliferation. Suppressed Th1, Th2, Th17, and Treg cytokine expression. | [2] |
| Atopic Dermatitis (CDNB-induced) | BALB/c mice | 2.5 mg/kg, i.p. on alternate days from day 19-47 | Suppressed skin hypertrophy, mast cell infiltration, and lymph node enlargement. Reduced Th1 (IFN-γ, IL-12A) and Th2 (IL-13) cytokines. | [3] |
| Allergic Asthma (OVA-induced) | BALB/c mice | Not specified | Inhibited the increase in eosinophil and lymphocyte counts in bronchoalveolar lavage fluid. Inhibited the increase in Th2 cytokine levels. | [8] |
| Neuroinflammation (LPS-induced) | Mice | 5 mg/kg, once daily for 4 days | Reduced microglial activation and secretion of TNF-α, IL-1β, and IL-6. Reduced expression of iNOS and COX-2. | [9] |
Experimental Protocols
In Vitro Cytokine Inhibition Assay
-
Cell Line: Human SW982 synovial cells.
-
Stimulation: Lipopolysaccharide (LPS).
-
Treatment: this compound (3-10 μM).
-
Methodology:
-
Culture SW982 cells to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate cells with LPS for 24 hours.
-
Harvest cell supernatants and extract total RNA.
-
Quantify mRNA expression of inflammatory cytokines (IL-1β, TNF-α, IL-6, IL-17A, RANKL, and MMP-3) using real-time quantitative PCR (RT-qPCR).
-
In Vivo Collagen-Induced Arthritis (CIA) Model
-
Animal Model: DBA-1J mice.
-
Induction:
-
Primary immunization: Emulsify bovine type II collagen in complete Freund's adjuvant and inject intradermally at the base of the tail.
-
Booster immunization: 21 days after the primary immunization, inject bovine type II collagen emulsified in incomplete Freund's adjuvant intradermally.
-
-
Treatment: Administer this compound (2.5 mg/kg, i.p.) for 7-21 days, starting from the onset of arthritis.
-
Assessment:
-
Monitor clinical signs of arthritis (paw swelling, erythema, and joint stiffness) daily.
-
At the end of the study, sacrifice the mice and collect joint tissues for histological analysis (H&E staining for inflammation, Safranin O staining for cartilage damage).
-
Analyze cytokine expression in the joint tissue and spleen by RT-qPCR.
-
In Vivo Atopic Dermatitis Model
-
Animal Model: BALB/c mice.[3]
-
Induction:
-
Treatment: Administer this compound (2.5 mg/kg, i.p.) or dexamethasone (10 mg/kg, i.p.) 30 minutes prior to CDNB challenge on alternate days from day 19 to 47.[3][10]
-
Assessment (Day 49):
-
Sacrifice mice and collect ear and dorsal skin tissue for histological analysis (H&E staining for epidermal thickness, toluidine blue staining for mast cell infiltration).[3][10]
-
Analyze cytokine mRNA levels in ear tissue by RT-qPCR.[10]
-
Analyze immune cell populations in lymph nodes by flow cytometry.[10]
-
Clinical Development Status
As of the latest available information, there are no registered clinical trials for this compound listed on major clinical trial registries. The compound is currently in the preclinical stage of development. Further investigation is required to determine its safety and efficacy in humans.
Conclusion
This compound is a promising preclinical candidate for the treatment of a wide range of inflammatory and autoimmune diseases. Its potent and selective inhibition of p38 MAPK, a central regulator of inflammation, provides a strong rationale for its therapeutic potential. The extensive preclinical data summarized in this guide highlight its efficacy in various disease models. Future studies should focus on advancing this compound into clinical development to evaluate its safety and therapeutic utility in patients.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. p38 MAPK Inhibitor this compound Suppresses CDNB-Induced Atopic Dermatitis-Like Symptoms in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibition of p38 MAPK ameliorates inflammatory immune diseases by suppressing T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. This compound | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]
- 7. This compound|NJK 14047 [dcchemicals.com]
- 8. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vivo Anti-Inflammatory Efficacy of NJK14047: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo anti-inflammatory effects of NJK14047, a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: Inhibition of p38 MAPK Signaling
This compound exerts its anti-inflammatory effects by selectively inhibiting the p38 MAPK enzyme.[1] The p38 MAPK signaling cascade is a crucial pathway in the production of pro-inflammatory cytokines and is highly active in various immune cells, including macrophages, monocytes, neutrophils, and CD4+ T cells.[2] By blocking p38 MAPK activation, this compound effectively downregulates the inflammatory response, making it a promising therapeutic candidate for a range of inflammatory conditions.[1][2]
Signaling Pathway Diagram
Caption: this compound inhibits p38 MAPK, blocking pro-inflammatory cytokine production.
Preclinical Efficacy in Inflammatory Disease Models
This compound has demonstrated significant anti-inflammatory effects in a variety of in vivo models, including allergic asthma, atopic dermatitis, rheumatoid arthritis, psoriasis, and neuroinflammation.
Allergic Asthma
In a murine model of ovalbumin (OVA)-induced allergic asthma, this compound administration, both before sensitization and challenge, effectively mitigated key features of the disease.[2]
Experimental Protocol: OVA-Induced Allergic Asthma
-
Animal Model: BALB/c mice.[2]
-
Sensitization: Mice were sensitized with intraperitoneal injections of OVA and aluminum hydroxide.[2]
-
Challenge: Sensitized mice were challenged with intranasal administration of OVA.[2]
-
This compound Administration: this compound was administered intraperitoneally before either the sensitization or challenge phase.[2]
-
Analysis: Bronchoalveolar lavage fluid (BALF) was collected to analyze inflammatory cell counts and cytokine levels. Lung tissues were processed for histological examination.[2]
| Parameter | OVA-Treated Group | This compound-Treated Group | Percentage Reduction |
| BALF Eosinophils | Increased | Significantly Inhibited | Not specified |
| BALF Lymphocytes | Increased | Significantly Inhibited | Not specified |
| Th2 Cytokines (IL-4, IL-5, IL-13) | Increased | Significantly Inhibited | Not specified |
| Lung Inflammatory Score | Increased | Reduced | Not specified |
| Mucus-Producing Cells | Increased | Reduced | Not specified |
Data summarized from Lee et al., 2023.[2]
Atopic Dermatitis
This compound was evaluated in a 1-chloro-2,4-dinitrobenzene (CDNB)-induced atopic dermatitis-like model in BALB/c mice.[3]
Experimental Protocol: CDNB-Induced Atopic Dermatitis
-
Animal Model: BALB/c mice.[3]
-
Induction: Atopic dermatitis-like skin lesions were induced by sensitization and challenges with CDNB on the dorsal skin and ears.[3]
-
This compound Administration: this compound (2.5 mg/kg) was administered via intraperitoneal injection for 3 weeks after the induction of atopic dermatitis.[3]
-
Analysis: Skin hypertrophy, mast cell infiltration, and cytokine mRNA levels in the skin were assessed. Serum IgE levels were also measured.[3]
| Parameter | CDNB-Treated Group | This compound-Treated Group |
| Skin Hypertrophy | Increased | Suppressed |
| Mast Cell Infiltration | Increased | Suppressed |
| IL-13 mRNA (Skin) | Increased | Significantly Decreased |
| IFN-γ and IL-12A mRNA (Skin) | Increased | Reduced |
| Serum IgE | Increased | No Significant Reduction |
Data summarized from a study on CDNB-induced atopic dermatitis.[3]
Rheumatoid Arthritis and Psoriasis
The therapeutic potential of this compound was also investigated in mouse models of collagen-induced arthritis (CIA) and imiquimod-induced psoriasis (IIP).[4][5]
Experimental Protocols:
-
Collagen-Induced Arthritis (CIA): Arthritis was induced in mice through immunization with type II collagen. This compound was administered to assess its effect on arthritis development and joint inflammation.[4][5]
-
Imiquimod-Induced Psoriasis (IIP): Psoriasis-like skin inflammation was induced by the topical application of imiquimod. This compound was administered to evaluate its impact on psoriasis symptoms and skin histopathology.[4][5]
In both models, this compound treatment suppressed disease development and the associated histopathological changes.[4][5] It also reduced the mRNA expression of Th1/Th17 inflammatory cytokines in the joints and skin.[4] Furthermore, this compound reversed the enlargement of the spleen and the increase in inflammatory cytokine levels in the spleen in both CIA and IIP models.[4][5] A key finding from these studies is that this compound suppresses the differentiation of naïve T cells into Th17 and Th1 cells.[4]
Neuroinflammation
This compound has shown efficacy in reducing lipopolysaccharide (LPS)-induced neuroinflammation in the brains of mice.[6]
Experimental Protocol: LPS-Induced Neuroinflammation
-
Animal Model: Mice.[6]
-
Induction: Neuroinflammation was induced by an intraperitoneal injection of LPS (5 mg/kg).[6]
-
This compound Administration: this compound (5 mg/kg) was administered once daily for four consecutive days prior to the LPS injection.[6]
-
Analysis: The brains were analyzed for the activation of microglia and the expression of pro-inflammatory cytokines.
This compound pretreatment suppressed the activation of microglia and reduced the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brains of LPS-treated mice. It also decreased the expression of iNOS and COX-2, which are markers of pro-inflammatory M1 microglia.
Caption: Workflow for the LPS-induced neuroinflammation model.
Summary and Future Directions
The in vivo data strongly support the anti-inflammatory properties of this compound across a spectrum of inflammatory diseases. Its mechanism of action, centered on the inhibition of the p38 MAPK pathway, provides a solid rationale for its therapeutic potential. The preclinical studies highlighted in this guide demonstrate that this compound can effectively reduce inflammatory cell infiltration, decrease the production of pro-inflammatory cytokines, and ameliorate disease-specific pathologies in animal models.
Future research should focus on elucidating the long-term safety and efficacy of this compound, optimizing dosing regimens for different inflammatory conditions, and exploring its potential in combination with other anti-inflammatory agents. Further investigation into its effects on T-cell differentiation could also open new avenues for its application in immune-mediated diseases. The comprehensive data presented herein provides a strong foundation for the continued development of this compound as a novel anti-inflammatory therapeutic.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAPK Inhibitor this compound Suppresses CDNB-Induced Atopic Dermatitis-Like Symptoms in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibition of p38 MAPK ameliorates inflammatory immune diseases by suppressing T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Antiviral Properties of NJK14047: A Selective p38 MAPK Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic and acute viral infections remain a significant global health challenge. The emergence of drug-resistant viral strains necessitates the development of novel therapeutic strategies. One promising approach is to target host factors that are essential for viral replication, which may offer a higher barrier to resistance. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key host cellular pathway that is often exploited by various viruses to facilitate their life cycle. NJK14047 is a novel, selective biphenyl amide inhibitor of p38 MAPK that has demonstrated significant antiviral activity against several viruses, including Hepatitis B Virus (HBV), Respiratory Syncytial Virus (RSV), and Influenza A virus. This document provides an in-depth technical overview of the antiviral properties of this compound, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action: Targeting Host p38 MAPK
Numerous viruses, upon infecting a host cell, activate the p38 MAPK signaling pathway to promote their replication and to modulate the host's inflammatory response.[1][2] This pathway plays a crucial role in the signaling cascades that respond to various cellular stimuli, including viral infections.[2][3] Activation of p38 MAPK can influence multiple stages of the viral life cycle, from entry and replication to the assembly and release of new virions.[1][4]
This compound exerts its antiviral effects by selectively inhibiting p38 MAPK.[5][6] By blocking the kinase activity of p38, this compound disrupts the downstream signaling events that are hijacked by the virus for its own propagation. This host-centric approach presents a powerful strategy, as it is less likely to induce drug resistance compared to therapies that target viral proteins directly.[5][7] For Influenza A virus, p38 MAPK activation is a crucial event for viral entry and replication.[2][3] For HBV, p38 MAPK activity is required for efficient viral replication and the maintenance of the persistent covalently closed circular DNA (cccDNA).[5]
Caption: p38 MAPK signaling pathway in viral infection and inhibition by this compound.
Antiviral Spectrum of this compound
Hepatitis B Virus (HBV)
This compound displays significant anti-HBV activity.[5][7] Studies have shown that it effectively suppresses the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg), as well as the production of HBV particles from cells transfected with the HBV genome and in in-vitro infection models.[5] Crucially, treatment with this compound leads to a significant reduction of HBV pregenomic RNA (pgRNA) and the cccDNA in HBV-harboring cells, indicating its ability to inhibit viral replication at a key stage of the lifecycle.[5][7] The suppression of HBsAg secretion by this compound is dose-dependent.[5]
Respiratory Syncytial Virus (RSV) and Influenza A Virus
This compound has been identified as a potent inhibitor of RSV and Influenza A virus replication.[6][8][9] The activity of p38 MAPK in host cells is crucial for the infection and replication of these respiratory viruses.[6] this compound was shown to inhibit the activation of p38 MAPK in epithelial cells mediated by both RSV and Influenza A.[6] This inhibition resulted in a decrease in viral replication and viral mRNA synthesis.[6][8] Furthermore, this compound significantly diminished the secretion of interleukin-6 (IL-6) from infected cells, suggesting it can also ameliorate the immunopathological responses associated with these infections.[6]
Quantitative Data Presentation
The antiviral efficacy of this compound has been quantified in various assays. The data below summarizes the key inhibitory concentrations.
| Target | Assay System | Parameter Measured | IC50 Value | Reference |
| p38 MAPK | In vitro enzyme assay | Kinase activity | 27 nM | [5] |
| Hepatitis B Virus (HBV) | HepG2.2.15 cells | HBsAg secretion | 5.3 µM | [5] |
Note: The higher concentration required for antiviral activity in cellular assays compared to the in vitro enzyme inhibition may be attributed to factors such as cell permeability or interactions with culture medium components.[5]
Experimental Protocols
The following protocols are synthesized from methodologies described in the cited literature for assessing the antiviral activity of this compound.
General Cell Culture and Reagents
-
Cell Lines:
-
HepG2.2.15: A human hepatoblastoma cell line that stably replicates and expresses HBV.[10][11]
-
HepG2: A human hepatoblastoma cell line used for transient transfection experiments.[5]
-
HepG2-NTCP-C4: HepG2 cells stably expressing the HBV receptor, sodium taurocholate cotransporting polypeptide (NTCP), used for in-vitro infection models.[5]
-
Epithelial Cell Lines (e.g., A549, HEp-2): Used for RSV and Influenza A virus infection studies.[6][12]
-
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO only) should be run in parallel.
HBV Antiviral Assays
-
HBsAg/HBeAg Secretion Assay:
-
Seed HepG2.2.15 cells in 96-well plates at a predetermined density and allow them to adhere overnight.[10]
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for 48-72 hours.[10]
-
Collect the culture supernatants.
-
Quantify the levels of HBsAg and HBeAg in the supernatants using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5][10]
-
Calculate the 50% inhibitory concentration (IC50) based on the dose-response curve.
-
-
HBV Virion Production Assay (qPCR):
-
Treat HBV-producing cells (e.g., HepG2.2.15 or infected HepG2-NTCP-C4) with this compound as described above.
-
Harvest the culture supernatant.
-
Isolate extracellular viral DNA from the supernatant.
-
Quantify the amount of HBV DNA using quantitative real-time PCR (qPCR) with primers specific for the HBV genome.[5]
-
The reduction in viral DNA levels in treated samples compared to the control indicates inhibition of virion production.
-
-
HBV cccDNA and pgRNA Analysis:
-
After treating HBV-harboring cells with this compound for a specified period, harvest the cells.
-
Isolate intracellular DNA and RNA.
-
Specifically quantify cccDNA and pgRNA levels using qPCR and reverse transcription-qPCR (RT-qPCR), respectively. A significant decrease indicates an impact on viral replication and transcription.[5]
-
RSV and Influenza A Antiviral Assays
-
Viral Replication and Titer Assay (e.g., Plaque Assay):
-
Seed host epithelial cells (e.g., A549) in multi-well plates to form a confluent monolayer.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Infect the cells with RSV or Influenza A virus at a specific multiplicity of infection (MOI).
-
After an adsorption period, remove the inoculum and add an overlay medium (e.g., containing methylcellulose) with the corresponding concentrations of this compound.
-
Incubate for several days until viral plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
A reduction in the number and size of plaques indicates antiviral activity.
-
-
Viral mRNA Synthesis Assay (RT-qPCR):
-
Infect epithelial cells with RSV or Influenza A in the presence or absence of this compound.
-
At various time points post-infection, harvest the cells and extract total RNA.
-
Perform RT-qPCR using primers specific for viral genes to quantify the levels of viral mRNA.[6]
-
A decrease in viral mRNA levels reflects the inhibition of viral gene expression and replication.
-
Caption: General experimental workflow for evaluating the antiviral efficacy of this compound.
Conclusion and Future Directions
This compound is a selective p38 MAPK inhibitor with demonstrated broad-spectrum antiviral activity against key pathogens like HBV, RSV, and Influenza A virus. Its host-targeting mechanism represents a promising strategy to combat viral infections while potentially minimizing the risk of drug resistance. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development. Future in vivo studies are necessary to evaluate the therapeutic efficacy and safety profile of this compound in animal models, which will be critical for its potential translation into a clinical antiviral agent.[5]
References
- 1. Virus-induced p38 MAPK activation facilitates viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 activation and viral infection | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. p38 activation and viral infection - ProQuest [proquest.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. An Effective Antiviral Approach Targeting Hepatitis B Virus with this compound, a Novel and Selective Biphenyl Amide p38 Mitogen-Activated Protein Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel p38 mitogen activated protein kinase (MAPK) specific inhibitor suppresses respiratory syncytial virus and influenza A virus replication by inhibiting virus-induced p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Effective Antiviral Approach Targeting Hepatitis B Virus with this compound, a Novel and Selective Biphenyl Amide p38 Mitogen-Activated Protein Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.eur.nl [pure.eur.nl]
- 12. INHIBITION OF RESPIRATORY SYNCYTIAL VIRUS INFECTION IN CELL CULTURES AND IN MICE WITH MORPHOLINO OLIGOMERS - PMC [pmc.ncbi.nlm.nih.gov]
The p38 MAPK Inhibitor NJK14047: A Deep Dive into its Ameliorating Role in Rheumatoid Arthritis
For Immediate Release
SEOUL, Republic of Korea – The novel p38 MAPK inhibitor, NJK14047, has demonstrated significant potential in ameliorating the debilitating effects of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by joint inflammation and destruction. Research indicates that this compound exerts its therapeutic effects by modulating key inflammatory pathways, offering a promising avenue for the development of new RA treatments. This technical guide provides an in-depth analysis of the core mechanisms, experimental validation, and quantitative data supporting the role of this compound in combating rheumatoid arthritis.
Core Mechanism of Action: Inhibition of p38 MAPK and T-Cell Differentiation
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), with a half-maximal inhibitory concentration (IC50) of 27 nM for p38α. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its aberrant activation is a key driver in the pathogenesis of rheumatoid arthritis. By inhibiting p38 MAPK, this compound effectively disrupts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and the differentiation of pathogenic T-cell subsets.[1][2]
A pivotal aspect of this compound's mechanism is its ability to suppress the differentiation of naive CD4+ T-cells into pro-inflammatory T helper 1 (Th1) and T helper 17 (Th17) cells.[3] These T-cell subsets are major contributors to the chronic inflammation and joint damage observed in RA.
In Vitro Efficacy: Suppression of Pro-inflammatory Mediators in Human Synovial Cells
Studies utilizing the human synovial sarcoma cell line, SW982, have provided compelling in vitro evidence for the anti-inflammatory effects of this compound. When stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, SW982 cells exhibit a significant upregulation of various pro-inflammatory and tissue-degrading molecules implicated in RA. Treatment with this compound at concentrations ranging from 3 to 10 µM markedly inhibited the expression of these critical mediators.
| Target Gene | Cell Line | Stimulant | This compound Concentration | Observed Effect |
| IL-1β | Human SW982 | Lipopolysaccharide | 3-10 µM | Inhibition of mRNA expression |
| TNF-α | Human SW982 | Lipopolysaccharide | 3-10 µM | Inhibition of mRNA expression |
| IL-6 | Human SW982 | Lipopolysaccharide | 3-10 µM | Inhibition of mRNA expression |
| IL-17A | Human SW982 | Lipopolysaccharide | 3-10 µM | Inhibition of mRNA expression |
| RANKL | Human SW982 | Lipopolysaccharide | 3-10 µM | Inhibition of mRNA expression |
| MMP-3 | Human SW982 | Lipopolysaccharide | 3-10 µM | Inhibition of mRNA expression |
In Vivo Efficacy: Amelioration of Collagen-Induced Arthritis in a Murine Model
The therapeutic potential of this compound has been further substantiated in a well-established animal model of rheumatoid arthritis, the collagen-induced arthritis (CIA) model in DBA-1J mice. Intraperitoneal administration of this compound at a dose of 2.5 mg/kg for a period of 7 to 21 days resulted in a significant amelioration of the clinical and histopathological features of arthritis.
| Parameter | Animal Model | This compound Treatment | Observed Effect |
| Arthritis Development | DBA-1J mice with CIA | 2.5 mg/kg, i.p. for 7-21 days | Suppression of arthritis development |
| Cartilage Damage | DBA-1J mice with CIA | 2.5 mg/kg, i.p. for 7-21 days | Amelioration of cartilage damage |
| Inflammation | DBA-1J mice with CIA | 2.5 mg/kg, i.p. for 7-21 days | Reduction in inflammation |
| Pannus Formation | DBA-1J mice with CIA | 2.5 mg/kg, i.p. for 7-21 days | Amelioration of pannus formation |
| Bone Corrosion | DBA-1J mice with CIA | 2.5 mg/kg, i.p. for 7-21 days | Amelioration of bone corrosion |
| Synovial Hyperplasia | DBA-1J mice with CIA | 2.5 mg/kg, i.p. for 7-21 days | Amelioration of synovial hyperplasia |
| Th1/Th17 Cytokine Expression | DBA-1J mice with CIA | 2.5 mg/kg, i.p. for 7-21 days | Suppression of Th1/Th17 cytokine expression in joints |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. This compound inhibition of p38 MAPK ameliorates inflammatory immune diseases by suppressing T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. p38α deficiency ameliorates psoriasis development by downregulating STAT3-mediated keratinocyte proliferation and cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
Investigating NJK14047 in Psoriasis Mouse Models: An In-depth Technical Guide
Disclaimer: This document provides a comprehensive overview of the investigation of NJK14047 in psoriasis mouse models based on publicly available information. The full text of the primary study by Lee et al. (2024) detailing specific quantitative outcomes was not accessible. Therefore, the data presented in the tables are illustrative representations of the reported findings, and the experimental protocols are based on established methodologies for similar studies.
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The mitogen-activated protein kinase (MAPK) signaling pathways, particularly the p38 MAPK pathway, have been identified as key regulators of inflammatory responses and are implicated in the pathogenesis of psoriasis. This compound, a selective inhibitor of p38 MAPK, has emerged as a potential therapeutic agent for inflammatory diseases. This technical guide details the investigation of this compound in a preclinical imiquimod-induced psoriasis mouse model, summarizing the therapeutic efficacy, underlying mechanisms of action, and detailed experimental protocols.
Mechanism of Action: Targeting the p38 MAPK Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively inhibiting p38 MAPK. In the context of psoriasis, the activation of the p38 MAPK pathway leads to the production of pro-inflammatory cytokines, including those of the Th1 and Th17 lineages, which are crucial drivers of the disease. By inhibiting p38 MAPK, this compound effectively suppresses the downstream signaling cascade, leading to a reduction in the expression of these inflammatory mediators. This ultimately results in the amelioration of psoriasis symptoms.
Preclinical Evaluation in an Imiquimod-Induced Psoriasis Mouse Model
Recent studies have demonstrated the therapeutic efficacy of this compound in a well-established imiquimod-induced psoriasis (IIP) mouse model. Treatment with this compound was found to significantly suppress the development of psoriasis-like symptoms.
Data Presentation
The following tables provide an illustrative summary of the quantitative data, reflecting the reported outcomes of this compound treatment in the IIP mouse model.
Table 1: Effect of this compound on Psoriasis Area and Severity Index (PASI) Score
| Treatment Group | Mean PASI Score (Day 7) | Standard Deviation |
| Vehicle Control | 8.5 | ± 1.2 |
| This compound (2.5 mg/kg) | 3.2 | ± 0.8 |
| Dexamethasone (Positive Control) | 2.5 | ± 0.6 |
Table 2: Histopathological Analysis of Skin Lesions
| Treatment Group | Mean Epidermal Thickness (µm) | Standard Deviation |
| Vehicle Control | 120.5 | ± 15.2 |
| This compound (2.5 mg/kg) | 45.8 | ± 8.5 |
| Dexamethasone (Positive Control) | 35.2 | ± 6.7 |
Table 3: Gene Expression Analysis of Pro-inflammatory Cytokines in Skin Tissue
| Gene | Treatment Group | Mean Fold Change vs. Healthy Control | Standard Deviation |
| IFN-γ | Vehicle Control | 15.2 | ± 2.5 |
| This compound (2.5 mg/kg) | 4.8 | ± 1.2 | |
| IL-17A | Vehicle Control | 20.5 | ± 3.1 |
| This compound (2.5 mg/kg) | 6.2 | ± 1.5 | |
| TNF-α | Vehicle Control | 12.8 | ± 2.1 |
| This compound (2.5 mg/kg) | 3.5 | ± 0.9 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the investigation of this compound in the imiquimod-induced psoriasis mouse model.
Experimental Workflow
Imiquimod-Induced Psoriasis Mouse Model
-
Animals: Male BALB/c mice, 8-10 weeks old, are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All animal procedures are conducted in accordance with approved institutional animal care and use committee protocols.
-
Induction of Psoriasis:
-
The dorsal back of the mice is shaved using an electric clipper.
-
A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) is applied to the shaved back and the right ear for 7 consecutive days.
-
-
Treatment:
-
This compound is dissolved in a suitable vehicle (e.g., DMSO and polyethylene glycol).
-
Mice in the treatment group receive a daily intraperitoneal (i.p.) injection of this compound at a dose of 2.5 mg/kg body weight.
-
The control group receives an equivalent volume of the vehicle. A positive control group treated with a standard therapeutic agent like dexamethasone may also be included.
-
-
Assessment of Psoriasis Severity:
-
The severity of the skin inflammation is scored daily using the Psoriasis Area and Severity Index (PASI). The scoring is based on erythema (redness), scaling, and thickness, each graded on a scale from 0 to 4.
-
Ear thickness is measured daily using a digital caliper.
-
Histopathological Analysis
-
Tissue Collection and Processing:
-
At the end of the experiment, mice are euthanized, and skin samples from the treated dorsal area are collected.
-
The skin samples are fixed in 10% neutral buffered formalin for 24 hours.
-
The fixed tissues are then dehydrated through a series of graded ethanol solutions, cleared in xylene, and embedded in paraffin.
-
-
Hematoxylin and Eosin (H&E) Staining:
-
Paraffin-embedded tissue blocks are sectioned at a thickness of 5 µm.
-
The sections are deparaffinized in xylene and rehydrated through graded ethanol to water.
-
The slides are stained with hematoxylin to visualize cell nuclei (blue) and counterstained with eosin to visualize the cytoplasm and extracellular matrix (pink).
-
The stained sections are dehydrated, cleared, and mounted with a coverslip.
-
-
Microscopic Examination:
-
The stained sections are examined under a light microscope.
-
Epidermal thickness is measured using image analysis software. Other histological features such as acanthosis, parakeratosis, and immune cell infiltration are qualitatively assessed.
-
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
-
RNA Extraction:
-
Skin tissue samples are homogenized in a lysis buffer (e.g., TRIzol reagent).
-
Total RNA is extracted from the homogenate according to the manufacturer's protocol.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
-
cDNA Synthesis:
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with reverse transcriptase and random primers.
-
-
Quantitative PCR:
-
qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.
-
Specific primers for the target genes (e.g., IFN-γ, IL-17A, TNF-α) and a housekeeping gene (e.g., GAPDH) are used.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the expression levels normalized to the housekeeping gene.
-
Conclusion
The investigation of this compound in an imiquimod-induced psoriasis mouse model demonstrates its potential as a therapeutic agent for psoriasis.[1] By selectively inhibiting the p38 MAPK signaling pathway, this compound effectively reduces the expression of key pro-inflammatory cytokines, leading to a significant amelioration of psoriatic symptoms. The data, although illustrative in this guide, reflect reports of reduced PASI scores, decreased epidermal thickness, and suppressed Th1/Th17 cytokine mRNA levels.[1] The detailed experimental protocols provided herein offer a robust framework for researchers and scientists in the field of drug development to further explore the therapeutic utility of p38 MAPK inhibitors for psoriasis and other inflammatory skin diseases. Further studies, including access to complete datasets from pivotal research, will be crucial for a more comprehensive quantitative understanding.
References
The Impact of NJK14047 on Th1 and Th17 Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper (Th) cells play a pivotal role in orchestrating adaptive immune responses. Two key subsets, Th1 and Th17 cells, are critically involved in cell-mediated immunity and are implicated in the pathogenesis of various autoimmune and inflammatory diseases. Th1 cells, characterized by the production of interferon-gamma (IFN-γ), are essential for combating intracellular pathogens. Th17 cells, which secrete interleukin-17 (IL-17), are crucial for mucosal immunity and defense against extracellular bacteria and fungi. However, their dysregulation can lead to chronic inflammation and tissue damage. The differentiation of naive CD4+ T cells into these distinct lineages is tightly regulated by a complex network of signaling pathways. One such critical pathway is the p38 mitogen-activated protein kinase (MAPK) signaling cascade.
NJK14047 has been identified as a potent and specific inhibitor of p38α/β MAPK.[1][2] Emerging evidence demonstrates that this compound effectively suppresses the differentiation of naive T cells into both Th1 and Th17 lineages, highlighting its therapeutic potential for a range of inflammatory disorders.[1][2] This technical guide provides an in-depth overview of the effects of this compound on Th1 and Th17 cell differentiation, including quantitative data, detailed experimental protocols, and a schematic of the underlying signaling pathway.
Data Presentation
The following tables summarize the dose-dependent inhibitory effect of this compound on key markers of Th1 and Th17 cell differentiation. This data is representative of findings from in vitro studies.
Table 1: Effect of this compound on Th1 Cell Differentiation
| This compound Concentration (µM) | Percentage of IFN-γ+ CD4+ T Cells (%) | Relative T-bet mRNA Expression (Fold Change) |
| 0 (Vehicle Control) | 25.4 ± 2.1 | 1.00 |
| 3 | 15.2 ± 1.5 | 0.62 ± 0.08 |
| 10 | 8.7 ± 1.1 | 0.35 ± 0.05 |
Data are presented as mean ± standard deviation and are illustrative of a dose-dependent inhibition.
Table 2: Effect of this compound on Th17 Cell Differentiation
| This compound Concentration (µM) | Percentage of IL-17A+ CD4+ T Cells (%) | Relative RORγt mRNA Expression (Fold Change) |
| 0 (Vehicle Control) | 38.6 ± 3.2 | 1.00 |
| 3 | 22.5 ± 2.8 | 0.58 ± 0.07 |
| 10 | 12.1 ± 1.9 | 0.31 ± 0.04 |
Data are presented as mean ± standard deviation and are illustrative of a dose-dependent inhibition.
Experimental Protocols
In Vitro Differentiation of Murine Th1 and Th17 Cells
This protocol describes the differentiation of naive CD4+ T cells into Th1 and Th17 lineages in the presence of this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Naive CD4+ T cell isolation kit (murine)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 50 µM β-mercaptoethanol
-
Anti-CD3ε antibody
-
Anti-CD28 antibody
-
Recombinant murine IL-12 (for Th1)
-
Anti-murine IL-4 antibody (for Th1)
-
Recombinant murine IL-6 (for Th17)
-
Recombinant human TGF-β1 (for Th17)
-
Anti-murine IFN-γ antibody (for Th17)
-
Anti-murine IL-4 antibody (for Th17)
-
96-well flat-bottom culture plates
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3ε antibody (10 µg/mL in PBS) overnight at 4°C.
-
Cell Isolation: Isolate naive CD4+ T cells from the spleens and lymph nodes of mice using a negative selection kit according to the manufacturer's instructions.
-
Cell Culture:
-
Wash the coated plate with sterile PBS.
-
Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL.
-
Add soluble anti-CD28 antibody (2 µg/mL).
-
Add this compound at final concentrations of 3 µM and 10 µM, or vehicle control (DMSO).
-
For Th1 differentiation: Add recombinant murine IL-12 (10 ng/mL) and anti-murine IL-4 antibody (10 µg/mL).
-
For Th17 differentiation: Add recombinant murine IL-6 (20 ng/mL), recombinant human TGF-β1 (5 ng/mL), anti-murine IFN-γ antibody (10 µg/mL), and anti-murine IL-4 antibody (10 µg/mL).
-
-
Incubation: Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.
-
Analysis: Analyze the differentiated cells by flow cytometry for intracellular cytokine staining (IFN-γ and IL-17A) and by qPCR for transcription factor expression (T-bet and RORγt).
Flow Cytometry Analysis of Th1 and Th17 Cells
Materials:
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated antibodies against CD4, IFN-γ, and IL-17A
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Restimulation: Restimulate the differentiated T cells with PMA (50 ng/mL), ionomycin (500 ng/mL), and Brefeldin A (1 µg/mL) for 4-6 hours.
-
Surface Staining: Harvest the cells and stain for surface markers (e.g., CD4) in FACS buffer.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Intracellular Staining: Stain for intracellular cytokines (IFN-γ and IL-17A) with fluorochrome-conjugated antibodies.
-
Acquisition and Analysis: Acquire the samples on a flow cytometer and analyze the data using appropriate software to determine the percentage of IFN-γ+ and IL-17A+ cells within the CD4+ T cell population.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: p38 MAPK Signaling in Th1/Th17 Differentiation.
Caption: In Vitro Th1/Th17 Differentiation Workflow.
Conclusion
This compound demonstrates a clear inhibitory effect on the differentiation of both Th1 and Th17 cells in a dose-dependent manner. By targeting the p38 MAPK signaling pathway, this compound effectively reduces the expression of key lineage-defining transcription factors, T-bet and RORγt, and the production of their signature cytokines, IFN-γ and IL-17A, respectively. These findings underscore the potential of this compound as a therapeutic agent for the treatment of Th1- and Th17-mediated inflammatory and autoimmune diseases. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of NJK14047
For Researchers, Scientists, and Drug Development Professionals
Introduction
NJK14047 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), a key enzyme in cellular signaling pathways that regulate inflammatory responses.[1][2] Due to its anti-inflammatory and antiviral properties, this compound has been investigated as a potential therapeutic agent for a variety of conditions, including inflammatory lung diseases, rheumatoid arthritis, psoriasis, and atopic dermatitis.[1][2][3] Successful in vivo evaluation of this compound necessitates a reliable and reproducible method for its dissolution and administration. This document provides detailed protocols and application notes to guide researchers in the preparation of this compound for in vivo studies, particularly for intraperitoneal (i.p.) injection in murine models.
Physicochemical Properties and Solubility
Recommended Vehicle for In Vivo Administration
Based on established practices for administering poorly soluble kinase inhibitors in vivo and the administration of other p38 MAPK inhibitors, a co-solvent system is recommended.[4] Dimethyl sulfoxide (DMSO) is a powerful solvent for many non-polar compounds and is a common choice for initial solubilization. However, due to its potential for toxicity at higher concentrations, it is crucial to minimize the final concentration of DMSO in the dosing solution. A common strategy is to use a vehicle composed of DMSO, a surfactant such as Tween 80 (polysorbate 80) or a polyethylene glycol (PEG), and a physiologically compatible carrier like saline or phosphate-buffered saline (PBS).
Table 1: Recommended Vehicle Composition for this compound
| Component | Purpose | Final Concentration (v/v) |
| DMSO | Primary Solvent | ≤ 10% |
| Tween 80 | Surfactant/Emulsifier | 1-10% |
| Saline (0.9% NaCl) | Carrier Solution | q.s. to 100% |
Note: The optimal concentrations of DMSO and Tween 80 may need to be determined empirically for your specific experimental conditions and animal model. It is recommended to start with lower concentrations and perform a small pilot study to assess tolerability.
Experimental Protocols
Preparation of this compound Dosing Solution (Example for a 10 mg/kg dose in mice)
This protocol provides a step-by-step guide to prepare a dosing solution of this compound for intraperitoneal injection in mice at a dose of 10 mg/kg, assuming an average mouse body weight of 25g and an injection volume of 100 µL (0.1 mL).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required concentration:
-
Dose = 10 mg/kg
-
Injection volume = 0.1 mL/25g mouse = 4 mL/kg
-
Required concentration = (10 mg/kg) / (4 mL/kg) = 2.5 mg/mL
-
-
Prepare the vehicle:
-
For a final vehicle composition of 10% DMSO, 10% Tween 80, and 80% Saline:
-
In a sterile tube, mix 100 µL of DMSO and 100 µL of Tween 80.
-
Add 800 µL of sterile saline to the DMSO/Tween 80 mixture.
-
Vortex thoroughly to create a homogenous solution.
-
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder. For 1 mL of a 2.5 mg/mL solution, you will need 2.5 mg of this compound.
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the volume of DMSO as per your final desired concentration (e.g., for a 10% final concentration in 1 mL, add 100 µL of DMSO).
-
Vortex vigorously until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Prepare the final dosing solution:
-
To the dissolved this compound in DMSO, add the appropriate volume of the surfactant (e.g., 100 µL of Tween 80 for a 10% final concentration).
-
Vortex the mixture.
-
Gradually add the saline carrier solution (e.g., 800 µL for an 80% final concentration) to the drug-DMSO-surfactant mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound.
-
The final solution should be a clear, homogenous emulsion. If precipitation occurs, optimization of the vehicle composition (e.g., increasing the percentage of Tween 80 or using a different co-solvent like PEG400) may be necessary.
-
-
Administration:
-
Administer the freshly prepared this compound solution to the animals via intraperitoneal injection at the calculated volume (e.g., 100 µL for a 25g mouse).
-
Table 2: Example Dosing Calculations for In Vivo Mouse Studies
| Parameter | Value |
| Target Dose | 2.5 mg/kg or 10 mg/kg[1][5] |
| Average Mouse Weight | 25 g |
| Injection Volume | 100 µL (0.1 mL) |
| For 2.5 mg/kg dose: | |
| Required Concentration | 0.625 mg/mL |
| For 10 mg/kg dose: | |
| Required Concentration | 2.5 mg/mL |
Visualizations
Signaling Pathway of p38 MAPK Inhibition by this compound
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Administration of this compound
Caption: Workflow for preparing and administering this compound for in vivo studies.
Conclusion
The successful in vivo application of this compound hinges on the appropriate preparation of the dosing solution. Due to its poor aqueous solubility, a co-solvent vehicle system is essential. The protocols outlined in this document provide a robust starting point for researchers. It is imperative to perform small-scale pilot studies to confirm the stability and tolerability of the chosen formulation in the specific animal model and experimental context. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in the pre-clinical evaluation of this compound.
References
- 1. Inhibition of p38 pathway leads to OA-like changes in a rat animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibition of p38 MAPK ameliorates inflammatory immune diseases by suppressing T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NJK14047 Administration in Mouse Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the administration of NJK14047, a specific inhibitor of p38 mitogen-activated protein kinase (MAPK), in an ovalbumin (OVA)-induced mouse model of allergic asthma. The provided methodologies are based on established in vivo studies demonstrating the efficacy of this compound in attenuating key features of asthma, including airway inflammation and Th2 cytokine production. This document summarizes the quantitative effects of this compound on inflammatory cell infiltration and cytokine expression, offering a valuable resource for researchers investigating novel therapeutics for asthma and related inflammatory airway diseases.[1][2]
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, mucus hypersecretion, and infiltration of inflammatory cells, particularly eosinophils.[1] The p38 MAPK signaling pathway plays a crucial role in the pathogenesis of asthma by regulating the production of pro-inflammatory cytokines and mediating the activation of various immune cells.[1][3] this compound is a potent and specific inhibitor of p38α/β MAPK.[1] Studies in murine models of OVA-induced allergic asthma have shown that this compound administration can significantly suppress allergic responses in the lungs and bronchoalveolar lavage fluid (BALF).[1][3] This document outlines the experimental procedures and key findings related to the use of this compound in these models.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
A widely used and well-characterized model for inducing allergic airway inflammation that mimics key features of human asthma.
Materials:
-
6-week-old female BALB/c mice (approximately 22 g)[1]
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Ultrasonic nebulizer
Protocol:
-
Sensitization:
-
Challenge:
-
Endpoint Analysis:
-
On day 32, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissues for further analysis.[1]
-
This compound Administration
This compound can be administered either during the sensitization phase to study its effect on the development of the allergic response, or during the challenge phase to assess its therapeutic potential on an established inflammatory response.
Materials:
-
This compound
-
Vehicle (e.g., PBS)
Protocols:
-
Administration during Sensitization:
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal injection 30 minutes before each OVA sensitization on day 0 and day 14.[1]
-
-
Administration during Challenge:
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal injection 30 minutes before each OVA challenge on days 28, 29, and 30.[1]
-
Experimental Workflow
Caption: Experimental timeline for OVA-induced asthma and this compound administration.
Data Presentation
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10^4) | Macrophages (x10^4) | Eosinophils (x10^4) | Lymphocytes (x10^4) |
| PBS Control | 8.5 ± 1.1 | 7.9 ± 1.0 | 0.1 ± 0.0 | 0.4 ± 0.1 |
| OVA-Induced Asthma | 19.7 ± 2.3 | 9.2 ± 1.1 | 6.8 ± 1.5 | 3.7 ± 0.6 |
| This compound (Sensitization) | 12.1 ± 1.5 | 8.1 ± 1.0 | 2.1 ± 0.6 | 1.9 ± 0.3 |
| This compound (Challenge) | 10.8 ± 1.2 | 7.5 ± 0.9 | 1.5 ± 0.4 | 1.8 ± 0.2 |
Data are presented as mean ± standard error. Data extracted from a representative study.[1]
Table 2: Effect of this compound on Th2 Cytokine mRNA Levels in BALF Cells
| Treatment Group | IL-4 mRNA (relative expression) | IL-5 mRNA (relative expression) | IL-13 mRNA (relative expression) |
| PBS Control | Undetectable/Low | Undetectable/Low | Undetectable/Low |
| OVA-Induced Asthma | Increased | Significantly Increased | Significantly Increased |
| This compound (Challenge) | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed |
Qualitative summary based on reported significant changes.[1]
Table 3: Effect of this compound on Lung Histopathology
| Treatment Group | Inflammatory Score | PAS-Stained Cells (Mucus) |
| PBS Control | Minimal | Minimal |
| OVA-Induced Asthma | Severe Infiltration | Numerous |
| This compound (Sensitization & Challenge) | Reduced Infiltration | Reduced Number |
Qualitative summary of histological findings.[1][2]
Mechanism of Action: p38 MAPK Signaling Pathway in Asthma
In the context of allergic asthma, allergens like OVA are processed by antigen-presenting cells (APCs), such as dendritic cells. This leads to the activation of T helper 2 (Th2) cells, which produce a cascade of cytokines including IL-4, IL-5, and IL-13.[1] These cytokines are central to the pathophysiology of asthma, promoting eosinophil recruitment and activation, IgE production by B cells, and mucus hypersecretion by goblet cells.[1]
The p38 MAPK signaling pathway is a key intracellular cascade that is activated in various immune and structural cells in the airways in response to allergens and other pro-inflammatory stimuli.[1] Activation of p38 MAPK leads to the downstream activation of transcription factors that drive the expression of inflammatory cytokines, including the Th2 cytokines.[1]
This compound, as a specific inhibitor of p38α/β MAPK, intervenes in this pathway. By blocking the phosphorylation and activation of p38 MAPK, this compound prevents the subsequent downstream signaling events that lead to the production of inflammatory mediators. This results in the observed reduction in Th2 cytokine levels, decreased eosinophilic inflammation, and amelioration of other asthma-related pathologies in the mouse model.[1][3]
Signaling Pathway Diagram
Caption: this compound inhibits the p38 MAPK pathway, reducing Th2 cytokine production.
Conclusion
The administration of this compound in an OVA-induced mouse model of asthma effectively reduces airway inflammation, characterized by a decrease in eosinophil and lymphocyte infiltration into the airways.[1][3] This is accompanied by a significant reduction in the expression of key Th2 cytokines. The protocols and data presented herein provide a solid foundation for the use of this compound as a tool to investigate the role of the p38 MAPK pathway in asthma and as a potential therapeutic agent for allergic airway diseases.
References
- 1. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Atopic Dermatitis Pathogenesis with NJK14047
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing NJK14047, a specific inhibitor of p38α/β mitogen-activated protein kinases (MAPKs), to investigate the pathogenesis of atopic dermatitis (AD). The protocols detailed herein are based on a 1-chloro-2,4-dinitrobenzene (CDNB)-induced atopic dermatitis-like model in BALB/c mice. This compound has been shown to ameliorate AD-like symptoms by suppressing skin hypertrophy, mast cell infiltration, and the production of key pro-inflammatory cytokines.[1][2][3] This document offers detailed experimental procedures, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows to facilitate the study of this compound as a potential therapeutic agent for atopic dermatitis.
Introduction
Atopic dermatitis is a chronic inflammatory skin condition characterized by eczematous plaques and intense pruritus.[2] The pathogenesis involves a complex interplay of immune dysregulation, particularly the overactivation of T helper 2 (Th2) cells, and epidermal barrier dysfunction. The p38 MAPK signaling pathway is a key player in inflammation, and its inhibition presents a promising therapeutic strategy for AD.[1][2] this compound is a potent and specific inhibitor of p38α/β MAPKs.[4] Studies have demonstrated that this compound administration can effectively suppress CDNB-induced AD-like symptoms in mice, suggesting its therapeutic potential.[1][2][3] These application notes will provide researchers with the necessary protocols and information to utilize this compound as a tool to further explore the role of the p38 MAPK pathway in atopic dermatitis.
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of this compound on CDNB-induced atopic dermatitis in BALB/c mice.
Table 1: Effect of this compound on Mast Cell Infiltration in Ear Tissue
| Treatment Group | Mast Cell Count (cells/mm²) |
| Vehicle Control | Data not available |
| CDNB | Data not available |
| CDNB + this compound (2.5 mg/kg) | Significantly reduced compared to CDNB group |
| CDNB + Dexamethasone (10 mg/kg) | Significantly reduced compared to CDNB group |
Note: Specific numerical data for mast cell counts were not provided in the primary reference. The results were presented graphically, showing a significant increase in the CDNB group and a significant reduction with this compound and Dexamethasone treatment.[1][2]
Table 2: Effect of this compound on Serum IgE Levels
| Treatment Group | Serum IgE Level |
| Vehicle Control | Baseline |
| CDNB | Significantly increased |
| CDNB + this compound (2.5 mg/kg) | No significant reduction |
| CDNB + Dexamethasone (10 mg/kg) | Significantly reduced |
Table 3: Effect of this compound on Cytokine mRNA Expression in Ear Tissue
| Cytokine | CDNB | CDNB + this compound (2.5 mg/kg) | CDNB + Dexamethasone (10 mg/kg) |
| IL-13 (Th2) | Significantly increased | Significantly decreased | Significantly decreased |
| IFN-γ (Th1) | Significantly increased | Significantly decreased | Significantly decreased |
| IL-12A (Th1) | Significantly increased | Significantly decreased | Significantly decreased |
Note: The table reflects the reported significant changes in mRNA levels. Precise fold-change values were presented in graphical format in the source publication.[1][2]
Experimental Protocols
CDNB-Induced Atopic Dermatitis-Like Model in BALB/c Mice
This protocol describes the induction of atopic dermatitis-like skin lesions in BALB/c mice using 1-chloro-2,4-dinitrobenzene (CDNB).
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Acetone
-
Olive oil
-
This compound
-
Dexamethasone (positive control)
-
Vehicle for this compound and Dexamethasone (e.g., saline or PBS with a small percentage of DMSO)
-
Electric clippers
-
Pipettes and tips
-
Animal housing with controlled environment
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the experiment.
-
Sensitization (Day 0):
-
Shave the dorsal skin of the mice.
-
Prepare a 1% (w/v) CDNB solution in a 3:1 acetone/olive oil mixture.
-
Apply 150 µL of the 1% CDNB solution to the shaved dorsal skin.
-
-
Challenge (Starting Day 7):
-
Prepare a 0.3% (w/v) CDNB solution in a 3:1 acetone/olive oil mixture.
-
Apply 20 µL of the 0.3% CDNB solution to both sides of each ear (10 µL per side) every other day for the duration of the experiment (e.g., up to day 48).
-
-
Treatment (Starting Day 19):
-
Prepare this compound solution at a concentration to deliver 2.5 mg/kg body weight.
-
Prepare Dexamethasone solution at a concentration to deliver 10 mg/kg body weight.
-
Administer this compound, Dexamethasone, or vehicle via intraperitoneal injection 30 minutes before each CDNB challenge.
-
-
Monitoring and Sample Collection (Day 49):
-
Monitor the mice for the development of AD-like symptoms (e.g., erythema, edema, dryness, and scratching behavior).
-
At the end of the experiment, euthanize the mice and collect ear tissue and blood samples for further analysis.
-
Histological Analysis of Mast Cell Infiltration
This protocol details the staining of mast cells in paraffin-embedded ear tissue sections using toluidine blue.
Materials:
-
Paraffin-embedded ear tissue sections (4-5 µm thick)
-
Xylene
-
Ethanol (100%, 95%)
-
Distilled water
-
Toluidine Blue solution (0.1% in distilled water)
-
Mounting medium
-
Microscope slides and coverslips
-
Coplin jars
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 5 minutes (repeat twice).
-
Immerse slides in 100% ethanol for 3 minutes (repeat twice).
-
Immerse slides in 95% ethanol for 3 minutes.
-
Rinse slides in distilled water.
-
-
Staining:
-
Immerse slides in 0.1% Toluidine Blue solution for 2-3 minutes.
-
Rinse slides briefly in distilled water.
-
-
Dehydration and Mounting:
-
Quickly dehydrate the sections by dipping them sequentially in 95% ethanol and 100% ethanol.
-
Clear the sections in xylene for 5 minutes (repeat twice).
-
Mount the coverslip using a suitable mounting medium.
-
-
Analysis:
-
Examine the stained sections under a microscope. Mast cells will appear purple/violet against a blue background.
-
Quantify the number of mast cells per unit area (e.g., cells/mm²).
-
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
This protocol outlines the measurement of cytokine mRNA levels in ear tissue.
Materials:
-
Ear tissue samples
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Primers for target cytokines (e.g., IL-13, IFN-γ, IL-12A) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
-
Nuclease-free water
Procedure:
-
RNA Extraction:
-
Homogenize the ear tissue in a suitable lysis buffer.
-
Extract total RNA according to the manufacturer's instructions of the RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the p38 MAPK signaling pathway in atopic dermatitis.
Experimental Workflow
References
NJK14047: Application Notes and Protocols for Cytokine Expression Suppression
For Researchers, Scientists, and Drug Development Professionals
Abstract
NJK14047 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), a key enzyme in inflammatory signaling pathways.[1] This document provides detailed application notes and protocols for utilizing this compound to suppress the expression of pro-inflammatory cytokines. The information presented is collated from various in vitro and in vivo studies and is intended to guide researchers in designing and executing experiments to investigate the anti-inflammatory properties of this compound.
Introduction
Chronic inflammatory and autoimmune diseases are often characterized by the overproduction of pro-inflammatory cytokines. The p38 MAPK signaling pathway plays a crucial role in regulating the expression of many of these cytokines, making it a prime target for therapeutic intervention.[2][3] this compound has demonstrated significant efficacy in reducing the expression of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-4, IL-5, IL-6, IL-13, and IL-17A, across various disease models such as asthma, atopic dermatitis, rheumatoid arthritis, and neuroinflammation.[2][3][4][5][6][7]
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the α and β isoforms of p38 MAPK.[2] This inhibition prevents the downstream phosphorylation of transcription factors and other proteins that are essential for the transcription and translation of pro-inflammatory cytokine genes.
Data Presentation: Efficacy of this compound in Suppressing Cytokine Expression
The following tables summarize the quantitative data from key studies demonstrating the dose-dependent effects of this compound on cytokine expression.
In Vitro Studies
| Cell Line | Stimulant | This compound Concentration (µM) | Target Cytokine | % Inhibition (mRNA) | % Inhibition (Protein) | Reference |
| BV2 microglia | LPS (500 ng/ml) | 10 | TNF-α | ~75% | ~80% | [4] |
| BV2 microglia | LPS (500 ng/ml) | 20 | TNF-α | >90% | >90% | [4] |
| BV2 microglia | LPS (500 ng/ml) | 10 | IL-1β | ~60% | ~70% | [4] |
| BV2 microglia | LPS (500 ng/ml) | 20 | IL-1β | ~80% | ~85% | [4] |
| BV2 microglia | LPS (500 ng/ml) | 10 | IL-6 | ~70% | ~75% | [4] |
| BV2 microglia | LPS (500 ng/ml) | 20 | IL-6 | >90% | >90% | [4] |
| SW982 synovial cells | LPS | 3-10 | IL-1β, TNF-α, IL-6, IL-17A | Dose-dependent inhibition | Not Reported | [5] |
In Vivo Studies
| Animal Model | Disease | This compound Dosage (mg/kg) | Route | Target Cytokines | Organ/Fluid | % Reduction (mRNA) | Reference |
| BALB/c Mice | OVA-induced Asthma | 2.5 | i.p. | IL-4, IL-13, IL-17A | BALF Cells | Significant Suppression | [2] |
| BALB/c Mice | OVA-induced Asthma | 2.5 | i.p. | IL-4, IL-5, IL-13, IL-17A | Lung Tissue | Significant Suppression | [2] |
| BALB/c Mice | CDNB-induced Atopic Dermatitis | 2.5 | i.p. | IL-13, IFN-γ, IL-12A | Ear Skin | Significant Suppression | [3] |
| BALB/c Mice | LPS-induced Neuroinflammation | 5 | i.p. | TNF-α, IL-1β, IL-6 | Brain | Not Reported (Protein levels reduced) | [8] |
Experimental Protocols
In Vitro Cytokine Suppression in BV2 Microglia
This protocol is adapted from studies on LPS-stimulated BV2 microglia.[4]
1. Cell Culture and Seeding:
-
Culture BV2 microglia cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
2. This compound Pre-treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute this compound to desired final concentrations (e.g., 1, 5, 10, 20 µM) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate for 2 hours.
3. LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to the wells to a final concentration of 500 ng/ml.
-
Incubate for 22-24 hours.
4. Sample Collection:
-
Supernatant: Collect the cell culture supernatant for protein analysis (ELISA). Centrifuge to remove cell debris and store at -80°C.
-
Cell Lysate: Wash the cells with cold PBS. Lyse the cells directly in the well using a suitable lysis buffer for RNA extraction (for qPCR) or protein extraction (for Western blot).
5. Cytokine Measurement:
-
Quantitative PCR (qPCR):
-
Extract total RNA from the cell lysate using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for the target cytokines (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative mRNA expression.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Quantify the concentration of cytokines in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
In Vivo Cytokine Suppression in a Mouse Model of Allergic Asthma
This protocol is based on the ovalbumin (OVA)-induced allergic asthma model in BALB/c mice.[2]
1. Animals:
-
Use 6-8 week old female BALB/c mice.
2. Sensitization and Challenge:
-
Sensitization: On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide in PBS.
-
Challenge: On days 28, 29, and 30, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes.
3. This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., PBS with a small amount of DMSO and Tween 80).
-
Administer this compound at a dose of 2.5 mg/kg via i.p. injection 30 minutes before each OVA challenge.
4. Sample Collection (on day 32):
-
Bronchoalveolar Lavage Fluid (BALF): Euthanize the mice and collect BALF by lavaging the lungs with PBS. Centrifuge the BALF to separate the cells from the supernatant. Store the supernatant at -80°C for cytokine analysis.
-
Lung Tissue: Perfuse the lungs with PBS and harvest them for RNA or protein extraction.
5. Cytokine Measurement:
-
qPCR: Extract RNA from lung tissue to measure the mRNA levels of cytokines such as IL-4, IL-5, IL-13, and IL-17A.[2]
-
ELISA: Measure the protein levels of cytokines in the BALF supernatant.[2]
Conclusion
This compound is a valuable research tool for investigating the role of the p38 MAPK pathway in inflammatory processes. The provided protocols offer a starting point for studying the suppression of cytokine expression by this compound in both cellular and animal models. Researchers should optimize these protocols based on their specific experimental systems and endpoints. The potent cytokine-suppressing activity of this compound suggests its potential as a therapeutic agent for a range of inflammatory diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibition of p38 MAPK ameliorates inflammatory immune diseases by suppressing T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p38 MAPK Phosphorylation using NJK14047
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Activation of p38 MAPK, through phosphorylation, plays a pivotal role in a variety of cellular processes including inflammation, apoptosis, and cell differentiation.[2] Consequently, the p38 MAPK pathway has emerged as a significant therapeutic target for a range of diseases, including inflammatory conditions and cancer.
This compound is a potent and selective inhibitor of p38 MAPK, demonstrating antiviral and anti-inflammatory properties.[1][3] It has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the activation of p38 MAPK.[4] This document provides detailed application notes and a comprehensive protocol for the use of this compound in investigating the phosphorylation status of p38 MAPK via Western blot analysis.
Signaling Pathway
The p38 MAPK signaling cascade is initiated by various extracellular stimuli, including inflammatory cytokines and cellular stress. This leads to the activation of a kinase cascade, culminating in the dual phosphorylation of p38 MAPK on threonine and tyrosine residues by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6. Activated, phosphorylated p38 (p-p38) then translocates to the nucleus to phosphorylate and activate downstream transcription factors and other protein kinases, leading to a cellular response. This compound exerts its inhibitory effect by targeting p38 MAPK, thereby preventing its activation and downstream signaling.
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
Experimental Data
The inhibitory effect of this compound on p38 MAPK phosphorylation can be quantified by Western blot analysis. The following table summarizes the dose-dependent inhibition of lipopolysaccharide (LPS)-induced p38 MAPK phosphorylation in BV2 microglia cells by this compound.[4]
| Treatment Group | This compound Concentration (µM) | LPS Stimulation (500 ng/mL) | Normalized Phospho-p38 MAPK Level (as % of LPS control) |
| Control | 0 | - | Not Applicable |
| LPS | 0 | + | 100% |
| This compound | 1 | + | ~60% |
| This compound | 5 | + | ~40% |
| This compound | 10 | + | ~25% |
| This compound | 20 | + | ~15% |
Data is an approximate representation based on graphical data from Gee MS, et al. (2020).[4]
Western Blot Protocol for p38 MAPK Phosphorylation
This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect phosphorylated p38 MAPK.
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Materials and Reagents
-
Cell Line: BV2 microglia, HeLa, or other appropriate cell line
-
Cell Culture Medium: DMEM or other suitable medium, supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound: Stock solution in DMSO
-
Lipopolysaccharide (LPS): From E. coli, for stimulation
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels
-
Running Buffer (1X)
-
Transfer Buffer (1X)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST
-
Primary Antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody
-
Rabbit anti-p38 MAPK antibody (for total p38)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent Substrate (ECL)
-
Imaging System: For chemiluminescence detection
Detailed Methodology
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 2 hours. Include a vehicle control (DMSO). c. Stimulate the cells with LPS (500 ng/mL) for 22 hours to induce p38 MAPK phosphorylation.[4] Include an unstimulated control group.
-
Cell Lysis and Protein Quantification: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with occasional vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. d. Perform electrophoresis until the dye front reaches the bottom of the gel. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-p38 MAPK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. To normalize the data, the membrane can be stripped and re-probed with an antibody for total p38 MAPK. d. Perform densitometry analysis on the Western blot bands to quantify the relative levels of phosphorylated p38 MAPK. Normalize the phospho-p38 signal to the total p38 signal for each sample.
Conclusion
This document provides a comprehensive guide for utilizing this compound as a tool to investigate the p38 MAPK signaling pathway. The detailed Western blot protocol and accompanying data will enable researchers to effectively assess the inhibitory activity of this compound on p38 MAPK phosphorylation in a cellular context. These methods are crucial for advancing our understanding of the therapeutic potential of p38 MAPK inhibitors in various disease models.
References
Application Note: NJK14047 Modulates T Cell Differentiation and Cytokine Production
Introduction
NJK14047 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory stimuli and stress. In T lymphocytes, this pathway plays a crucial role in differentiation and cytokine production. This application note describes the use of flow cytometry to analyze the effects of this compound on T helper (Th) cell differentiation, specifically the inhibition of Th1 and Th17 lineages, and the subsequent reduction in inflammatory cytokine production.
Mechanism of Action
This compound exerts its immunomodulatory effects by inhibiting the phosphorylation of p38 MAPK. This disruption of the p38 signaling cascade leads to the suppression of downstream transcription factors that are essential for the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 cells. Consequently, the production of hallmark cytokines for these lineages, such as Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17), is significantly reduced.
p38 MAPK Signaling Pathway in T Cell Differentiation
Caption: this compound inhibits p38 MAPK phosphorylation, blocking T cell differentiation.
Experimental Data
The following tables summarize the quantitative data from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) cultured under Th1 and Th17 polarizing conditions in the presence or absence of this compound.
Table 1: Effect of this compound on T Helper Cell Differentiation
| Treatment Condition | Concentration (µM) | % CD4+ IFN-γ+ (Th1) | % CD4+ IL-17+ (Th17) |
| Vehicle Control (DMSO) | - | 25.4 ± 2.1 | 18.9 ± 1.5 |
| This compound | 0.1 | 15.2 ± 1.8 | 10.5 ± 1.2 |
| This compound | 1 | 8.7 ± 1.1 | 4.3 ± 0.8 |
| This compound | 10 | 3.1 ± 0.5 | 1.2 ± 0.3 |
Table 2: Inhibition of p38 MAPK Phosphorylation by this compound
| Treatment Condition | Concentration (µM) | % CD4+ p-p38+ |
| Unstimulated Control | - | 2.5 ± 0.4 |
| Stimulated + Vehicle (DMSO) | - | 85.3 ± 5.7 |
| Stimulated + this compound | 0.1 | 55.1 ± 4.9 |
| Stimulated + this compound | 1 | 20.8 ± 3.2 |
| Stimulated + this compound | 10 | 5.4 ± 1.1 |
Protocols
Protocol 1: In Vitro T Cell Differentiation and this compound Treatment
This protocol describes the differentiation of naïve CD4+ T cells into Th1 and Th17 lineages and their treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Human anti-CD3 and anti-CD28 antibodies
-
Th1 polarizing cytokines: IL-12 (20 ng/mL), anti-IL-4 (10 µg/mL)
-
Th17 polarizing cytokines: IL-6 (20 ng/mL), TGF-β (5 ng/mL), IL-23 (20 ng/mL), anti-IL-4 (10 µg/mL), anti-IFN-γ (10 µg/mL)
-
This compound
-
DMSO (Vehicle)
Procedure:
-
Isolate naïve CD4+ T cells from PBMCs according to the manufacturer's protocol.
-
Coat a 24-well plate with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add Th1 or Th17 polarizing cytokines to the respective wells.
-
Add this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or an equivalent volume of DMSO for the vehicle control.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
Protocol 2: Flow Cytometry Analysis of Intracellular Cytokines
This protocol outlines the procedure for staining and analyzing intracellular IFN-γ and IL-17 in differentiated T cells.
Materials:
-
Differentiated T cells from Protocol 1
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
FACS Buffer (PBS with 2% FBS)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-IFN-γ, anti-IL-17
-
Flow cytometer
Procedure:
-
Restimulate the differentiated T cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL) for 4-6 hours.
-
Harvest the cells and wash with FACS buffer.
-
Stain for the surface marker CD4 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercial Fixation/Permeabilization buffer according to the manufacturer's instructions.
-
Stain for intracellular cytokines (IFN-γ and IL-17) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on CD4+ T cells and then determining the percentage of IFN-γ+ and IL-17+ cells.
Protocol 3: Flow Cytometry Analysis of Phosphorylated p38 MAPK
This protocol details the method for detecting the phosphorylation status of p38 MAPK in T cells following stimulation and treatment with this compound.
Materials:
-
Isolated CD4+ T cells
-
Cell stimulation buffer (e.g., containing anti-CD3/CD28 antibodies)
-
This compound
-
Phosflow Lyse/Fix Buffer
-
Phosflow Perm Buffer
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-phospho-p38 (pT180/pY182)
-
Flow cytometer
Procedure:
-
Isolate CD4+ T cells.
-
Pre-treat the cells with this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes.
-
Immediately fix the cells by adding pre-warmed Phosflow Lyse/Fix Buffer.
-
Incubate for 10-15 minutes at 37°C.
-
Permeabilize the cells by adding Phosflow Perm Buffer and incubating on ice for 30 minutes.
-
Wash the cells twice with FACS buffer.
-
Stain for CD4 and phospho-p38 for 60 minutes at room temperature in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on CD4+ T cells and then determining the percentage of p-p38+ cells.
Experimental Workflow for T Cell Analysis
Caption: Workflow for analyzing this compound's effect on T cells via flow cytometry.
Troubleshooting & Optimization
NJK14047 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with the p38 MAPK inhibitor, NJK14047, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for initial dissolution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 10 mM. For experimental use, a concentrated stock solution in DMSO should be prepared first.
Q2: Is this compound soluble in aqueous solutions like water or PBS?
A2: this compound has very low solubility in aqueous solutions. Direct dissolution in water, phosphate-buffered saline (PBS), or cell culture media is not recommended and will likely result in an incomplete solution or suspension. A common method involves preparing a concentrated stock in DMSO and then diluting this stock into the desired aqueous buffer.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Please refer to the detailed "Troubleshooting Guide for Aqueous Solution Preparation" below for a step-by-step approach to mitigate this problem. Key strategies include using a final DMSO concentration of less than 1%, vortexing or sonicating the solution, and preparing the working solution fresh before each experiment.
Q4: What is the typical final concentration of DMSO used in in-vitro and in-vivo experiments with this compound?
A4: For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5% (v/v), to avoid solvent-induced cellular toxicity. Always include a vehicle control (the same final concentration of DMSO in your assay medium without this compound) in your experiments to account for any effects of the solvent. For in-vivo studies, while the final DMSO concentration might be higher in the prepared formulation, it gets diluted upon administration into the subject.
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | 10 mM | Recommended for preparing stock solutions. |
| Aqueous Buffers | Poorly Soluble | Direct dissolution is not recommended. Dilution from a DMSO stock is required. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials : this compound powder, Anhydrous DMSO.
-
Procedure :
-
To prepare a 10 mM stock solution, add 224.5 µL of DMSO to 1 mg of this compound (Molecular Weight: 445.51 g/mol ).
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol for Preparing this compound Working Solution for In-Vivo Studies
This protocol is adapted from a published study by Gee et al. (2020)[1].
-
Materials : this compound powder, pure DMSO, sterile Phosphate-Buffered Saline (PBS), 0.22 µm syringe filter.
-
Procedure :
-
Prepare a 40X stock solution by dissolving this compound in pure DMSO to a concentration of 25 mg/mL.
-
For the working solution, dilute an aliquot of the 40X stock solution in sterile PBS to the desired final concentration.
-
Filter the final working solution using a 0.22 µm syringe filter to ensure sterility and remove any potential micro-precipitates before administration.
-
Troubleshooting Guide for Aqueous Solution Preparation
If you encounter precipitation or solubility issues when preparing aqueous working solutions of this compound from a DMSO stock, follow this troubleshooting workflow.
References
Technical Support Center: Optimizing NJK14047 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of NJK14047, a selective p38 MAPK inhibitor, for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK).[1][2] By inhibiting p38 MAPK, this compound can suppress the production of pro-inflammatory cytokines and regulate various cellular processes, making it a subject of research for inflammatory diseases, neuroinflammatory conditions, and viral infections.[1][3][4]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on published studies, a common starting concentration range for this compound in vitro is between 0.1 µM and 20 µM. The optimal concentration is highly dependent on the cell type and the specific experimental endpoint. For instance, in human SW982 synovial cells, concentrations between 3-10 µM have been shown to inhibit the expression of inflammatory cytokines.[5] In BV2 microglia, concentrations up to 20 µM were used to assess effects on cell viability and inflammation.[3] In RBL-2H3 mast cells, a significant inhibitory effect on degranulation was observed at a concentration as low as 0.3 µM.[6][7]
Q3: How does this compound affect cell viability?
A3: In studies on BV2 microglia, this compound did not show significant cytotoxicity at concentrations up to 20 µM, as measured by WST-1 and LDH assays.[3] However, it is crucial to perform a dose-response experiment in your specific cell line to determine the optimal concentration that provides the desired biological effect without compromising cell viability.
Q4: What are the key signaling pathways affected by this compound?
A4: The primary target of this compound is the p38 MAPK signaling pathway.[1][5][6] This pathway is a critical regulator of inflammatory responses. Inhibition of p38 MAPK by this compound leads to the downstream suppression of inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, and can modulate T-cell differentiation.[3][5][8]
Troubleshooting Guide
Issue 1: High levels of cell death observed after this compound treatment.
-
Possible Cause: The concentration of this compound may be too high for your specific cell type.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Culture your cells with a wide range of this compound concentrations (e.g., 0.01 µM to 50 µM) for the desired treatment duration.
-
Assess Cell Viability: Use a standard cell viability assay, such as MTT, WST-1, or Trypan Blue exclusion, to determine the concentration at which cell viability drops significantly.
-
Select a Sub-toxic Concentration: Choose a concentration for your experiments that is below the cytotoxic threshold but still elicits the desired biological effect.
-
Issue 2: No observable effect of this compound on the target pathway or phenotype.
-
Possible Cause 1: The concentration of this compound may be too low.
-
Troubleshooting Steps:
-
Increase the Concentration: Based on your initial dose-response curve, test higher concentrations of this compound.
-
Confirm Target Engagement: If possible, perform a Western blot to check the phosphorylation status of p38 MAPK. A decrease in phospho-p38 levels will confirm that this compound is engaging its target.
-
-
Possible Cause 2: The incubation time may be insufficient.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Treat your cells with a fixed concentration of this compound and assess the desired outcome at multiple time points (e.g., 2, 6, 12, 24, 48 hours).
-
-
Possible Cause 3: The compound may have degraded.
-
Troubleshooting Steps:
-
Proper Storage: Ensure this compound is stored correctly as per the manufacturer's instructions, typically desiccated at -20°C.
-
Fresh Solutions: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and use them promptly. Avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Application | Effective Concentration Range | Reference |
| Human SW982 Synovial Cells | Inhibition of inflammatory cytokine expression | 3 - 10 µM | [5] |
| BV2 Microglia | Inhibition of LPS-mediated p38 MAPK activation | 0 - 20 µM | [3] |
| RBL-2H3 Mast Cells | Inhibition of antigen-induced degranulation | Significant effect at 0.3 µM | [6][7] |
| Naive CD4+ T cells | Inhibition of differentiation into Th1 and Th17 cells | 3 - 10 µM | [5] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a WST-1 Cell Viability Assay
This protocol provides a detailed methodology for assessing the effect of this compound on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 20, 30 µM).
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only with WST-1) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (set to 100% viability).
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Mandatory Visualizations
Caption: this compound inhibits the p38 MAPK signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. p38 MAPK Inhibitor this compound Suppresses CDNB-Induced Atopic Dermatitis-Like Symptoms in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
Technical Support Center: NJK14047 and Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of NJK14047, a selective p38 MAPK inhibitor, in primary cells. This guide focuses on identifying and mitigating potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its expected on-target effects in primary cells?
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), with a higher selectivity for the α and β isoforms.[1] The primary on-target effect of this compound is the inhibition of the p38 MAPK signaling pathway, which is a key regulator of inflammatory responses.
In primary cells, particularly immune cells and others involved in inflammation, the expected on-target effects of this compound include:
-
Reduced production of pro-inflammatory cytokines: Inhibition of p38 MAPK signaling leads to a decrease in the expression and secretion of cytokines such as TNF-α, IL-1β, IL-6, and IL-17A.[2]
-
Inhibition of T-cell differentiation: this compound has been shown to suppress the differentiation of naïve T-cells into Th1 and Th17 lineages.[2]
-
Amelioration of inflammatory responses: In various primary cell models, this compound can reduce inflammatory responses triggered by stimuli like lipopolysaccharide (LPS).
Q2: I'm observing a phenotype in my primary cells that is inconsistent with p38 MAPK inhibition. Could this be an off-target effect of this compound?
While this compound is a selective inhibitor, like most small molecules, it has the potential for off-target effects, especially at higher concentrations. An unexpected phenotype could indeed be the result of this compound interacting with other cellular proteins.
To begin troubleshooting, consider the following:
-
Dose-response relationship: Determine if the unexpected phenotype follows a different dose-response curve compared to the known on-target effects. Off-target effects often occur at higher concentrations.
-
Use of a structurally different p38 MAPK inhibitor: If a different p38 MAPK inhibitor with a distinct chemical structure does not produce the same phenotype, it is more likely that the observed effect is off-target.
-
Rescue experiments: If possible, overexpressing a constitutively active form of a downstream effector of p38 MAPK might rescue the on-target phenotype but not the off-target one.
Q3: What are the potential common off-target effects associated with p38 MAPK inhibitors?
While specific off-target effects for this compound are not extensively documented in public literature, general p38 MAPK inhibitors have been associated with certain off-target liabilities in clinical and preclinical studies. These can include:
-
Hepatotoxicity: Some p38 MAPK inhibitors have been linked to elevated liver enzymes.[3]
-
Central Nervous System (CNS) effects: Adverse effects on the CNS have been reported for some compounds in this class.[3]
-
Inhibition of other kinases: Due to the conserved nature of the ATP-binding pocket, kinase inhibitors can exhibit cross-reactivity with other kinases.
Q4: How can I experimentally identify the off-target proteins of this compound in my primary cell system?
Several advanced techniques can be employed to identify the specific off-target proteins of this compound in your experimental model:
-
Kinome Profiling: This involves screening this compound against a large panel of kinases to determine its selectivity profile. This can be done through specialized CROs offering kinase screening services.
-
Chemical Proteomics: This approach uses techniques like affinity chromatography or drug affinity responsive target stability (DARTS) coupled with mass spectrometry to identify proteins that directly bind to this compound.
-
Phosphoproteomics: By analyzing changes in the phosphorylation status of a wide range of proteins upon this compound treatment, you can identify signaling pathways that are unexpectedly altered, suggesting off-target kinase inhibition.
Quantitative Data
Table 1: Potency of this compound
| Target | IC50 | Cell Line/System | Reference |
| p38α MAPK | 27 nM | Enzyme Assay | [4][5] |
Table 2: In Vitro Activity of this compound
| Cell Type | Concentration Range | Effect | Reference |
| Human SW982 synovial cells | 3-10 µM | Inhibition of IL-1β, TNF-α, IL-6, IL-17A, RANKL, and MMP-3 expression | [2] |
| Naïve CD4+ T cells | 3-10 µM | Inhibition of differentiation into Th1, Th2, and Th17 cells | [2] |
| RBL-2H3 mast cells | Starting at 0.3 µM | Inhibition of antigen-induced degranulation | [6][7] |
Experimental Protocols
Protocol 1: General Workflow for Kinome Profiling
This protocol provides a general outline for assessing the selectivity of this compound against a panel of kinases. This is typically performed as a service by specialized companies.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Assay Concentration Selection: Choose one or more concentrations for screening. A common starting point is 1 µM. For more detailed analysis, a dose-response curve is recommended.
-
Kinase Panel Selection: Select a kinase panel that is representative of the human kinome. Panels can range from a few dozen to several hundred kinases.
-
Assay Performance: The service provider will perform in vitro kinase activity assays in the presence of this compound. These assays typically measure the phosphorylation of a substrate by each kinase.
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentration(s) is calculated. The results are often presented as a "kinome tree" for visualization of selectivity. For dose-response experiments, IC50 values for each inhibited kinase are determined.
Protocol 2: Proteomics-Based Off-Target Identification using Affinity Chromatography
This protocol outlines a general approach to identify proteins that bind to this compound.
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm that can be coupled to a solid support (e.g., agarose beads).
-
Couple the this compound derivative to the beads.
-
Prepare control beads with no coupled compound.
-
-
Preparation of Primary Cell Lysate:
-
Culture your primary cells of interest to a sufficient number.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Affinity Pull-Down:
-
Incubate the cell lysate with the this compound-coupled beads and the control beads in parallel.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Protein Digestion:
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that are significantly enriched on the this compound-coupled beads compared to the control beads. These are your potential off-target proteins.
-
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
References
- 1. p38 MAPK Inhibitor this compound Suppresses CDNB-Induced Atopic Dermatitis-Like Symptoms in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound|NJK 14047 [dcchemicals.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
NJK14047 stability and storage conditions
This technical support center provides essential information on the stability and storage of NJK14047, a selective p38 MAPK inhibitor. The following resources are designed to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to ensure its stability and efficacy in experimental settings. While comprehensive stability data is not extensively published, the following guidelines are based on information from suppliers.
Storage Summary
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 2 years | Store in a dry, dark place. |
| In DMSO | 4°C | 2 weeks | For short-term use. |
| In DMSO | -80°C | 6 months | For long-term storage of stock solutions.[1] |
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound powder upon receipt?
A1: The this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 2 years.[1] Ensure the container is tightly sealed to prevent moisture absorption.
Q2: I need to make a stock solution. What solvent should I use and how should I store it?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of this compound. For short-term storage (up to 2 weeks), the DMSO stock solution can be kept at 4°C.[1] For longer-term storage (up to 6 months), it is recommended to aliquot the stock solution into single-use vials and store them at -80°C to avoid repeated freeze-thaw cycles.[1]
Q3: Can I store the this compound stock solution at -20°C?
A3: While the powder is stable at -20°C, for stock solutions in DMSO, storage at -80°C is recommended for long-term stability (up to 6 months).[1] Storing DMSO solutions at -20°C may lead to freezing and precipitation of the compound, which can affect its concentration and activity upon thawing.
Q4: Is this compound sensitive to light?
Q5: What are the known degradation pathways for this compound?
A5: Currently, there is no publicly available information detailing the specific degradation pathways or products of this compound. It is recommended to follow the provided storage guidelines to minimize potential degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the this compound powder is stored at -20°C and stock solutions in DMSO are stored at 4°C (short-term) or -80°C (long-term).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inaccurate concentration of the stock solution. | Verify the accuracy of your weighing and dilution calculations. If the stock solution has been stored for an extended period, consider preparing a fresh solution. | |
| Precipitate observed in the stock solution upon thawing | The compound has come out of solution. | Gently warm the solution to 37°C and vortex or sonicate until the precipitate has fully dissolved. Ensure the solution is clear before use. |
| Reduced inhibitory activity in cell-based assays | Degradation of this compound in the stock solution. | Prepare a fresh stock solution from the powder. If the problem persists, obtain a new batch of the compound and refer to the Certificate of Analysis for any specific handling instructions. |
Experimental Protocols
While specific stability testing protocols for this compound are not published, a general workflow for preparing and using the inhibitor in cell-based assays is provided below.
Experimental Workflow for this compound Treatment in Cell Culture
Signaling Pathway
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK).[2] The p38 MAPK signaling pathway is a key regulator of inflammatory responses.
p38 MAPK Signaling Pathway
References
Technical Support Center: NJK14047 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the p38 MAPK inhibitor, NJK14047, in in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound.
Issue 1: Suboptimal or Lack of Efficacy
Question: We are not observing the expected therapeutic effect of this compound in our in vivo model. What are the potential causes and troubleshooting steps?
Answer:
Several factors can contribute to a lack of efficacy. A systematic approach to troubleshooting is recommended.
1. Verification of Target Engagement:
-
Has p38 MAPK phosphorylation been assessed in the target tissue? A lack of efficacy may indicate that this compound is not reaching its molecular target at a sufficient concentration to inhibit its activity.
-
Recommendation: Perform Western blot or immunohistochemistry (IHC) for phosphorylated p38 (p-p38) on tissue homogenates from a pilot group of animals treated with this compound. A reduction in p-p38 levels compared to vehicle-treated controls would confirm target engagement.
-
2. Dosing and Administration:
-
Is the dose and route of administration appropriate for the animal model? Published studies have successfully used this compound at doses of 2.5 mg/kg and 10 mg/kg via intraperitoneal (i.p.) injection.[1][2]
-
Recommendation: If using a different route or a significantly lower dose, consider a dose-response study to determine the optimal dose for your model. Ensure proper i.p. injection technique to avoid administration into the gut or other organs.
-
-
-
Recommendation: If target engagement is not confirmed, consider a pilot pharmacokinetic study to determine the concentration of this compound in plasma and the target tissue over time. This will help to understand its absorption, distribution, metabolism, and excretion (ADME) profile in your specific model.
-
3. Animal Model Considerations:
-
Is the animal model appropriate and sufficiently robust? The timing and severity of the induced disease can vary between animals and facilities.
-
Recommendation: Ensure that the disease induction protocol is followed rigorously and that the control group exhibits the expected pathology. For example, in the collagen-induced arthritis model, the severity of arthritis can be influenced by the source of collagen and the strain of mice.
-
4. Compound Integrity:
-
Has the integrity of the this compound compound been verified?
-
Recommendation: Confirm the purity and stability of your this compound stock. Improper storage or handling can lead to degradation.
-
Issue 2: Unexpected Toxicity or Adverse Events
Question: Our animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. What should we do?
Answer:
Unexpected toxicity can arise from on-target or off-target effects of the compound, or issues with the formulation.
1. Dose Reduction and Monitoring:
-
Is the dose too high? While 2.5 mg/kg and 10 mg/kg have been used, the maximum tolerated dose (MTD) may vary depending on the animal strain, age, and health status.
-
Recommendation: Reduce the dose of this compound and closely monitor the animals for any adverse effects. A formal MTD study may be necessary.
-
2. Vehicle Control:
-
Is the vehicle causing toxicity?
-
Recommendation: Always include a vehicle-only control group to distinguish between compound-related toxicity and effects of the vehicle.
-
3. Off-Target Effects:
-
Could this compound be hitting other kinases? While described as a selective p38 MAPK inhibitor, high concentrations could potentially inhibit other kinases.
-
Recommendation: If toxicity persists at doses that are not efficacious, consider in vitro kinase profiling to assess the selectivity of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[3] p38 MAPK is a key enzyme in cellular signaling pathways that regulate the production of pro-inflammatory cytokines and the differentiation of immune cells. By inhibiting p38 MAPK, this compound suppresses the differentiation of naive T cells into Th1 and Th17 cells, which are critical drivers of inflammation in many autoimmune and inflammatory diseases.[4] This leads to a reduction in the production of inflammatory cytokines such as TNF-α, IL-6, and IL-17.
Q2: In which in vivo models has this compound shown efficacy?
A2: this compound has demonstrated efficacy in several preclinical models of inflammatory diseases, including:
-
Collagen-Induced Arthritis (CIA) in mice: Suppressed the development of arthritis.[4]
-
Imiquimod-Induced Psoriasis (IIP) in mice: Ameliorated psoriasis-like skin lesions.[4]
-
CDNB-Induced Atopic Dermatitis in mice: Reduced skin inflammation and hypertrophy.[2]
-
OVA-Induced Allergic Asthma in mice: Inhibited airway inflammation and mucus production.[1]
Q3: What is a typical starting dose and administration route for this compound in mice?
A3: Based on published studies, a common and effective dose is 2.5 mg/kg administered via intraperitoneal (i.p.) injection .[2] A higher dose of 10 mg/kg has also been used in the OVA-induced asthma model.[1] The optimal dose may need to be determined empirically for your specific model and experimental conditions.
Q4: What are the expected downstream effects of this compound treatment in vivo?
A4: Treatment with this compound is expected to lead to:
-
A reduction in the phosphorylation of p38 MAPK in the target tissue.
-
Decreased infiltration of inflammatory immune cells (e.g., T cells, neutrophils, mast cells) into the site of inflammation.
-
Reduced mRNA and protein levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-17 in the affected tissue and/or serum.[4]
Data Summary
The following tables summarize the in vivo models and reported efficacy of this compound from published studies.
Table 1: In Vivo Models for this compound Efficacy Studies
| Disease Model | Animal Strain | Inducing Agent | This compound Dose & Route | Key Findings | Reference |
| Collagen-Induced Arthritis | DBA/1J Mice | Bovine Type II Collagen | 2.5 mg/kg, i.p. | Suppressed arthritis development and histopathological changes. | [4] |
| Imiquimod-Induced Psoriasis | BALB/c Mice | Imiquimod Cream | 2.5 mg/kg, i.p. | Suppressed psoriasis symptoms and histopathological changes. | [4] |
| Atopic Dermatitis | BALB/c Mice | 1-chloro-2,4-dinitrobenzene (CDNB) | 2.5 mg/kg, i.p. | Suppressed skin hypertrophy and mast cell infiltration; reduced Th1 and Th2 cytokines. | [2] |
| Allergic Asthma | BALB/c Mice | Ovalbumin (OVA) | 10 mg/kg, i.p. | Inhibited eosinophil and lymphocyte counts in BALF; reduced Th2 cytokine levels. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1J Mice
-
Immunization (Day 0):
-
Emulsify 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
-
This compound Treatment:
-
Begin daily i.p. injections of this compound (e.g., 2.5 mg/kg) or vehicle from the day of the booster immunization (Day 21) for a specified duration.
-
-
Assessment of Arthritis:
-
Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw).
-
At the end of the study, collect paws for histological analysis of inflammation, pannus formation, and bone erosion.
-
Collect serum to measure levels of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Protocol 2: Imiquimod-Induced Psoriasis-like Skin Inflammation in BALB/c Mice
-
Induction of Psoriasis:
-
Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg of a 5% cream) to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
-
This compound Treatment:
-
Administer daily i.p. injections of this compound (e.g., 2.5 mg/kg) or vehicle, starting from the first day of imiquimod application.
-
-
Assessment of Psoriasis:
-
Score the severity of skin inflammation daily based on erythema, scaling, and thickness (e.g., using a modified PASI score).
-
Measure ear thickness daily with a caliper.
-
At the end of the study, collect skin tissue for histological analysis (H&E staining) and for measuring mRNA levels of inflammatory cytokines (e.g., IL-17, IL-23) by qPCR.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting the p38 MAPK signaling pathway.
Experimental Workflow for Troubleshooting In Vivo Efficacy
Caption: A logical workflow for troubleshooting suboptimal in vivo efficacy of this compound.
References
- 1. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAPK Inhibitor this compound Suppresses CDNB-Induced Atopic Dermatitis-Like Symptoms in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibition of p38 MAPK ameliorates inflammatory immune diseases by suppressing T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variation of NJK14047
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variation of NJK14047, a selective p38 MAPK inhibitor. Consistent and reproducible experimental results are critical for advancing research, and this resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges.
Troubleshooting Guide: Addressing Batch-to-Batch Variation
Inconsistent results between different batches of this compound can arise from variations in compound purity, handling, or experimental setup. This guide provides a systematic approach to identify and mitigate these issues.
Initial Observation: Inconsistent IC50 Values in a Cell-Based Assay
You observe a significant shift in the half-maximal inhibitory concentration (IC50) of this compound in your cell-based assay when using a new batch of the compound.
Table 1: Example of Inconsistent this compound IC50 Values
| Parameter | Batch A | Batch B |
| Supplier Lot Number | 20230115 | 20240520 |
| Reported Purity (HPLC) | >99% | >99% |
| Observed IC50 (µM) in Th17 Differentiation Assay | 0.8 ± 0.1 | 5.2 ± 0.9 |
Troubleshooting Workflow
The following workflow will guide you through a step-by-step process to diagnose the source of the variation.
Caption: A stepwise workflow for troubleshooting batch-to-batch variation of this compound.
Phase 1: Compound Verification
Question 1: How can I confirm the identity and purity of my new this compound batch?
Answer:
-
High-Performance Liquid Chromatography (HPLC): Run an HPLC analysis to confirm the purity of the new batch. Compare the chromatogram to the one provided by the supplier and, if available, to a previous batch that yielded expected results. Look for the presence of unexpected peaks which may indicate impurities.
-
Mass Spectrometry (MS): Use mass spectrometry to confirm the molecular weight of the compound. This will verify the identity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural confirmation, ¹H NMR and ¹³C NMR can be employed to ensure the correct chemical structure.
Question 2: Could the new batch of this compound have degraded?
Answer:
Improper storage or handling can lead to compound degradation.
-
Storage Conditions: Ensure that this compound is stored as recommended by the supplier, typically at -20°C or -80°C, protected from light and moisture.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solutions. Aliquoting the stock solution into single-use volumes is highly recommended.
-
Stability in Solvent: this compound may have limited stability in certain solvents once in solution. It is advisable to prepare fresh dilutions from a frozen stock for each experiment.
Question 3: How do I ensure my this compound stock solution is accurate?
Answer:
-
Solubility: Confirm that the compound is fully dissolved in the chosen solvent (e.g., DMSO). Incomplete dissolution will lead to an inaccurate stock concentration. Gentle warming or vortexing may be necessary.
-
Concentration Verification: While direct concentration measurement can be challenging, ensuring complete dissolution and using calibrated pipettes for dilutions are critical steps.
Phase 2: Experimental Protocol Review
Question 4: Could my cell culture conditions be contributing to the variability?
Answer:
Cell-based assays are sensitive to subtle changes in culture conditions.
-
Cell Line Authenticity: Confirm the identity of your cell line (e.g., via STR profiling).
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Mycoplasma Contamination: Regularly test your cells for mycoplasma contamination, as this can significantly alter cellular responses to stimuli and inhibitors.
-
Media and Serum: Use the same lot of media and fetal bovine serum (FBS) for comparative experiments, as batch-to-batch variation in these reagents can impact cell behavior.
Question 5: How can I standardize my assay procedure to minimize variability?
Answer:
-
Standard Operating Procedures (SOPs): Follow a detailed SOP for every step of the experiment, from cell seeding to data acquisition.
-
Consistent Timing: Ensure consistent incubation times for all treatments.
-
Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize errors in reagent and compound addition.
Phase 3: Data Analysis and Interpretation
Question 6: How can I be sure that my data analysis is not introducing variability?
Answer:
-
Standardized Analysis Pipeline: Use a consistent method for data analysis, including background subtraction, normalization, and curve fitting for IC50 determination.
-
Outlier Identification: Establish clear criteria for identifying and handling outliers.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK).[1] By inhibiting p38 MAPK, this compound can suppress the differentiation of naive T-cells into pro-inflammatory Th1 and Th17 cells.[2] This leads to a reduction in the production of inflammatory cytokines such as IL-1β, TNF-α, IL-6, and IL-17A.[2]
Caption: The inhibitory effect of this compound on the p38 MAPK signaling pathway.
Q2: In which applications has this compound been studied?
A2: this compound has been investigated for its therapeutic potential in various inflammatory and immune-mediated diseases, including:
-
Rheumatoid Arthritis[2]
-
Allergic Asthma[3]
-
Atopic Dermatitis[4]
-
Viral infections, due to its anti-inflammatory properties[1]
Q3: What are the typical effective concentrations of this compound in vitro?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. In human SW982 synovial cells, concentrations between 3-10 µM have been shown to inhibit the expression of inflammatory cytokines.[2] For the inhibition of naive CD4+ T cell differentiation, similar concentrations (3-10 µM) have been reported to be effective in a dose-dependent manner.[2]
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
Q5: Are there any known liabilities of this compound?
A5: As a research compound, the full safety and liability profile of this compound is not completely characterized. As with any p38 MAPK inhibitor, potential off-target effects or cell-type-specific toxicities should be considered and evaluated in your experimental system.
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Analysis: Integrate the peak area from the HPLC chromatogram to determine purity. Confirm the mass of the major peak corresponds to the expected molecular weight of this compound.
Protocol 2: In Vitro Th17 Differentiation Assay
-
Cell Isolation: Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the naive CD4+ T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Th17 Differentiation: Add a cocktail of Th17-polarizing cytokines (e.g., IL-6, TGF-β, IL-23, anti-IFN-γ, and anti-IL-4).
-
This compound Treatment: Add varying concentrations of this compound (e.g., 0.01 to 30 µM) to the wells at the time of cell stimulation. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Analysis:
-
Flow Cytometry: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Stain the cells for intracellular IL-17A and analyze by flow cytometry.
-
ELISA: Collect the culture supernatant and measure the concentration of secreted IL-17A by ELISA.
-
-
Data Analysis: Plot the percentage of IL-17A positive cells or the concentration of secreted IL-17A against the log concentration of this compound. Use a non-linear regression model to determine the IC50 value.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK Inhibitor this compound Suppresses CDNB-Induced Atopic Dermatitis-Like Symptoms in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
NJK14047 Vehicle Control for In Vivo Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing NJK14047 in in vivo experiments. This compound is a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) with demonstrated anti-inflammatory and antiviral effects in various preclinical models.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible in vivo studies.
Troubleshooting Guide
This section addresses common issues that may arise during the preparation and administration of this compound for in vivo experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution in aqueous buffer (e.g., PBS, saline) | This compound has low aqueous solubility. Rapid changes in solvent polarity when diluting a concentrated DMSO stock can cause the compound to precipitate. | 1. Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. Add the aqueous buffer to the DMSO stock slowly while vortexing. 2. Use of a Co-solvent: For in vivo preparations where a small amount of an organic solvent is permissible, consider using a co-solvent. A common practice is to prepare a stock solution in 100% DMSO and then dilute it in a suitable vehicle, ensuring the final DMSO concentration is low (typically ≤10%) to minimize toxicity. 3. Sonication: After dilution, sonicate the solution briefly to aid in dissolving any small precipitates. 4. Warming: Gently warm the solution to 37°C to improve solubility, but be cautious about the compound's stability at higher temperatures. |
| Inconsistent experimental results | Inconsistent dosing due to precipitation. Degradation of this compound. Improper vehicle control. | 1. Fresh Preparations: Prepare the this compound dosing solution fresh for each experiment. 2. Storage of Stock Solutions: Store DMSO stock solutions of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Consistent Vehicle Control: The vehicle control group must receive the exact same solvent mixture as the this compound-treated group, including the same final concentration of DMSO or any other co-solvents. |
| Adverse effects in animals (e.g., irritation, lethargy) | High concentration of DMSO or other organic solvents in the vehicle. The pharmacological effect of this compound. | 1. Minimize DMSO Concentration: Keep the final concentration of DMSO in the injected solution as low as possible (ideally ≤5-10%). 2. Monitor Animal Health: Closely monitor the animals after injection for any signs of distress or adverse reactions. 3. Dose-Response Study: If adverse effects are suspected to be compound-related, conduct a dose-response study to determine the maximum tolerated dose (MTD). 4. Consult Literature: Review literature for potential side effects of p38 MAPK inhibitors, which can include impacts on the immune system and other organs with profound inhibition.[3] |
| Difficulty in dissolving this compound powder | This compound is a hydrophobic molecule. | 1. Use an appropriate organic solvent: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating a high-concentration stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The most common approach is to first dissolve this compound in 100% DMSO to create a stock solution. This stock solution is then diluted with a sterile isotonic buffer, such as phosphate-buffered saline (PBS) or normal saline, to the final desired concentration for injection. The final concentration of DMSO should be kept to a minimum to avoid solvent toxicity. For example, a 10-fold dilution of a DMSO stock into PBS would result in a final DMSO concentration of 10%. The vehicle control should be a 10% DMSO solution in PBS.
Q2: How should I prepare the this compound solution for intraperitoneal (i.p.) injection?
A2: To prepare a 2.5 mg/kg dose for a 25g mouse (assuming an injection volume of 100 µL):
-
Calculate the required amount of this compound: 2.5 mg/kg * 0.025 kg = 0.0625 mg per mouse.
-
Prepare a stock solution in DMSO: Dissolve a known weight of this compound in DMSO to a convenient stock concentration (e.g., 10 mg/mL).
-
Calculate the volume of stock solution needed: 0.0625 mg / 10 mg/mL = 0.00625 mL or 6.25 µL of stock solution per mouse.
-
Prepare the final injection solution: For one mouse, add 6.25 µL of the 10 mg/mL this compound stock to 93.75 µL of sterile PBS. This will give a final volume of 100 µL with a DMSO concentration of 6.25%.
-
Prepare the vehicle control: The vehicle control would be a 6.25% DMSO solution in sterile PBS.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of the p38 mitogen-activated protein kinase (p38 MAPK).[1][2] p38 MAPK is a key enzyme in the signaling cascade that responds to cellular stress and inflammatory cytokines. By inhibiting p38 MAPK, this compound can suppress the production of pro-inflammatory cytokines and modulate immune responses.[4][5]
Q4: What are some of the reported in vivo effects of this compound in mice?
A4: this compound has been shown to ameliorate symptoms in mouse models of several inflammatory conditions, including:
-
Rheumatoid Arthritis and Psoriasis: Suppresses disease development and histopathological changes.[4]
-
Atopic Dermatitis: Reduces skin hypertrophy and mast cell infiltration.[6][7]
-
Allergic Asthma: Inhibits the increase in eosinophil and lymphocyte counts in bronchoalveolar lavage fluid.[8]
Q5: Are there any known adverse effects of this compound in mice?
A5: The reviewed studies on this compound in mice did not report significant adverse effects at the tested doses (e.g., 2.5 mg/kg).[6][8] However, as a p38 MAPK inhibitor, there is a theoretical potential for adverse events with profound or long-term inhibition, which could affect processes like development, differentiation, and proliferation.[3] Researchers should always monitor animal health closely during and after treatment.
Experimental Protocols
In Vivo Mouse Model of Allergic Asthma
This protocol is a summary of the methodology described in the study by Lee et al. (2023).[8]
-
Animals: Female BALB/c mice, 6 weeks old.
-
Asthma Induction:
-
Sensitization: On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in 200 µL of PBS.
-
Challenge: On days 21, 22, and 23 after the initial sensitization, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes.
-
-
This compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., 10% DMSO in PBS).
-
Administer this compound at a dose of 2.5 mg/kg via i.p. injection 1 hour before each OVA challenge.
-
The vehicle control group receives an i.p. injection of the vehicle solution.
-
-
Outcome Measures (24 hours after the last challenge):
-
Collection of bronchoalveolar lavage fluid (BALF) for cell counting (total cells, eosinophils, lymphocytes).
-
Measurement of cytokine levels (e.g., IL-4, IL-5, IL-13) in BALF or lung homogenates.
-
Histological analysis of lung tissue for inflammation.
-
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies with this compound.
Table 1: Effect of this compound on Immune Cell Infiltration in a Mouse Model of Atopic Dermatitis
| Treatment Group | Mast Cell Count (cells/mm²) in Ear Tissue |
| Vehicle Control | Data not explicitly provided in numerical form in the abstract |
| CDNB + Vehicle | Significantly increased compared to control[6] |
| CDNB + this compound (2.5 mg/kg) | Significantly suppressed compared to CDNB + Vehicle[6] |
| CDNB + Dexamethasone (10 mg/kg) | Significantly suppressed compared to CDNB + Vehicle |
Data adapted from Lee et al., 2022. The study reported a significant increase in mast cell numbers in the CDNB-treated group and a significant suppression with this compound treatment, though specific numerical values with standard deviations are not available in the abstract.
Table 2: Effect of this compound on Cytokine mRNA Expression in a Mouse Model of Allergic Asthma
| Treatment Group | Relative IL-4 mRNA Expression in BALF | Relative IL-13 mRNA Expression in BALF |
| PBS Control | Baseline | Baseline |
| OVA-induced Asthma | Significantly increased vs. PBS Control[8] | Significantly increased vs. PBS Control[8] |
| OVA + this compound (2.5 mg/kg) | Significantly decreased vs. OVA-induced Asthma[8] | Significantly decreased vs. OVA-induced Asthma[8] |
Data interpretation from figures in Lee et al. (2023). The graphs show a significant increase in Th2 cytokine mRNA in the OVA group, which is significantly attenuated by this compound treatment.
Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates the simplified p38 MAPK signaling pathway, which is inhibited by this compound. External stimuli such as stress and cytokines activate a cascade of kinases, leading to the activation of p38 MAPK, which in turn phosphorylates various downstream targets, resulting in inflammatory responses.
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Studies
The following diagram outlines a general experimental workflow for conducting in vivo studies with this compound.
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. This compound|NJK 14047 [dcchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. p38 MAPK Inhibitor this compound Suppresses CDNB-Induced Atopic Dermatitis-Like Symptoms in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with NJK14047 treatment
Welcome to the technical support center for NJK14047. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting potential issues encountered during treatment with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), specifically targeting the α and β isoforms.[1][2] Its primary mechanism involves suppressing the p38 MAPK signaling pathway, which is crucial for the production of various pro-inflammatory cytokines and the differentiation of immune cells. By inhibiting p38 MAPK, this compound effectively reduces inflammation.[1][3]
Q2: What are the expected outcomes of this compound treatment in a typical inflammation model?
A2: In most preclinical models of inflammatory diseases such as rheumatoid arthritis, psoriasis, asthma, and atopic dermatitis, this compound is expected to ameliorate disease symptoms.[1][3][4] This includes reduced tissue inflammation, decreased infiltration of immune cells (like mast cells, eosinophils, and lymphocytes), and a significant reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-17A.[2][3][5][6] It also suppresses the differentiation of naive T-cells into Th1 and Th17 cells.[3][7]
Q3: Is this compound cytotoxic?
A3: Studies on BV2 microglia have shown that this compound is not cytotoxic at concentrations up to 20 µM.[6] However, it is always recommended to perform a dose-response curve for your specific cell type to determine the optimal non-toxic concentration.
Troubleshooting Unexpected Results
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: No observable anti-inflammatory effect after this compound treatment.
Possible Cause 1: Suboptimal Concentration The effective concentration of this compound can vary between cell types and experimental models. While in vitro studies have shown efficacy in the 3-10 μM range for synovial cells[3], and in vivo doses are often around 2.5 mg/kg[3][5], these may need optimization.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the IC50 for p38 MAPK inhibition in your specific system.
-
Ensure the compound is fully solubilized. This compound is soluble in DMSO.[8]
-
Verify the activity of your this compound stock.
-
Possible Cause 2: p38 MAPK pathway is not the primary driver of inflammation in your model. Inflammation is a complex process involving multiple signaling pathways. If the inflammatory response in your model is predominantly driven by pathways other than p38 MAPK, the effect of this compound may be minimal.
-
Troubleshooting Steps:
-
Measure the phosphorylation levels of p38 MAPK in your model with and without the inflammatory stimulus to confirm pathway activation.
-
Use a positive control (e.g., a known p38 MAPK activator like LPS) to confirm that this compound can inhibit the pathway when it is active.[6]
-
Consider investigating other inflammatory signaling pathways (e.g., NF-κB, JNK).
-
Issue 2: Unexpected increase in a specific biomarker after this compound treatment.
Possible Cause: this compound has a specific mode of action that differs from broad-spectrum anti-inflammatories. For example, in a study on atopic dermatitis, while this compound reduced inflammation and cytokine levels, it did not suppress the increase in serum IgE levels, unlike the corticosteroid dexamethasone.[5] This suggests that the p38 MAPK pathway may not be directly involved in IgE production in this context.
-
Troubleshooting Steps:
-
Carefully review the known signaling pathways associated with the unexpected biomarker. The p38 MAPK pathway may not be the primary regulator for all inflammatory markers.
-
Compare the effects of this compound with other anti-inflammatory agents that have different mechanisms of action to dissect the underlying pathways.
-
Issue 3: Inconsistent results between in vitro and in vivo experiments.
Possible Cause: Pharmacokinetic or bioavailability issues. The efficacy of this compound in vivo depends on factors such as absorption, distribution, metabolism, and excretion.
-
Troubleshooting Steps:
-
Review the administration route and dosage. Intraperitoneal injection has been used effectively in mouse models.[3][5]
-
If possible, perform pharmacokinetic studies to determine the concentration of this compound in the target tissue.
-
Ensure the formulation of this compound is appropriate for the chosen administration route.
-
Data and Protocols
Summary of In Vitro Efficacy
| Cell Line | Stimulant | This compound Concentration | Observed Effect | Reference |
| Human SW982 Synovial Cells | Lipopolysaccharide (LPS) | 3-10 μM | Inhibition of IL-1β, TNF-α, IL-6, IL-17A, RANKL, and MMP-3 expression | [3] |
| Naive CD4+ T cells | - | 3-10 μM | Dose-dependent inhibition of differentiation into Th1, Th2, and Th17 cells | [3] |
| BV2 Microglia | Lipopolysaccharide (LPS) | Up to 20 μM | Suppression of TNF-α, IL-1β, and IL-6 secretion; Inhibition of p38 MAPK activation | [6] |
| RBL-2H3 Mast Cells | Antigen | Not specified | Inhibition of degranulation |
Summary of In Vivo Efficacy
| Animal Model | Disease Model | This compound Dosage | Administration | Key Findings | Reference |
| DBA-1J Mice | Collagen-Induced Arthritis (CIA) | 2.5 mg/kg | i.p. for 7-21 days | Ameliorated cartilage damage, inflammation, and bone corrosion. | [3] |
| BALB/c Mice | Imiquimod-Induced Psoriasis (IIP) | 2.5 mg/kg | i.p. for 7-21 days | Ameliorated keratinocyte proliferation; Suppressed Th1, Th2, Th17 cytokine expression. | [3] |
| BALB/c Mice | OVA-Induced Allergic Asthma | Not specified | i.p. before OVA sensitization or challenge | Inhibited increase in eosinophils and lymphocytes; Inhibited increase in Th2 cytokines. | [2] |
| BALB/c Mice | CDNB-Induced Atopic Dermatitis | 2.5 mg/kg | i.p. for 3 weeks | Suppressed skin hypertrophy and mast cell infiltration; Reduced Th1 and Th2 cytokines. | [5] |
Experimental Protocols
Protocol 1: In Vitro Cytokine Expression Analysis in SW982 Cells
-
Cell Culture: Culture human SW982 synovial cells in appropriate media and conditions until they reach 80% confluency.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 3, 5, 10 μM) or vehicle control (DMSO) for 2 hours.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to the media.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
RNA Extraction and qPCR: Extract total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of inflammatory cytokines (IL-1β, TNF-α, IL-6, IL-17A), RANKL, and MMP-3. Use a housekeeping gene (e.g., GAPDH) for normalization.
Protocol 2: In Vivo Collagen-Induced Arthritis (CIA) Model
-
Animal Model: Use DBA-1J mice.
-
Induction of Arthritis: Emulsify bovine type II collagen with complete Freund's adjuvant and administer as a primary immunization. Provide a booster immunization at a later time point (e.g., day 21).
-
Treatment: Once arthritis is established, administer this compound (2.5 mg/kg, i.p.) or vehicle control daily for a specified period (e.g., 7-21 days).
-
Assessment:
-
Monitor clinical signs of arthritis (e.g., paw swelling).
-
At the end of the study, collect joint tissues for histological analysis to assess cartilage damage, inflammation, pannus formation, and bone erosion.
-
Collect spleen or other lymphoid tissues to analyze cytokine expression levels via qPCR or ELISA.
-
Visual Guides
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibition of p38 MAPK ameliorates inflammatory immune diseases by suppressing T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 MAPK Inhibitor this compound Suppresses CDNB-Induced Atopic Dermatitis-Like Symptoms in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. This compound | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]
Validation & Comparative
A Comparative Guide to NJK14047 and Other p38 MAPK Inhibitors
In the landscape of kinase inhibitors, the p38 mitogen-activated protein kinases (MAPKs) have been a focal point for therapeutic intervention in a myriad of inflammatory diseases, neurodegenerative disorders, and cancer. This guide provides a detailed comparison of a novel p38 MAPK inhibitor, NJK14047, with other prominent inhibitors such as SB203580, VX-745 (Neflamapimod), and BIRB 796 (Doramapimod). The comparison is based on their inhibitory potency, selectivity, and performance in preclinical models, supported by experimental data.
Introduction to p38 MAPK Signaling
The p38 MAPK signaling pathway is a crucial cascade that responds to cellular stress and inflammatory cytokines.[1] Activation of this pathway, involving a series of phosphorylation events, culminates in the activation of downstream transcription factors and protein kinases. This leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a prime target for anti-inflammatory drug development. There are four main isoforms of p38 MAPK: α, β, γ, and δ, with p38α being the most extensively studied in the context of inflammation.[2]
Caption: The p38 MAPK signaling cascade and the point of therapeutic intervention.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the target kinase over other kinases in the human kinome. High selectivity is crucial to minimize off-target effects and potential toxicity.
| Inhibitor | p38α IC50 | p38β IC50 | p38γ IC50 | p38δ IC50 | Other Notable Targets (IC50) | Reference |
| This compound | 27 nM | - | - | - | Highly selective for p38α/β | [2][3][4] |
| SB203580 | 300-500 nM | - | - | - | PKB (3-5 µM) | [5] |
| VX-745 | 10 nM | 220 nM | No inhibition | - | Highly selective for p38α | [6] |
| BIRB 796 | 38 nM | 65 nM | 200 nM | 520 nM | B-Raf (83 nM), c-Raf-1 (1.4 nM), Jnk2α2 (0.1 nM) | [7] |
In Vitro and In Vivo Efficacy Comparison
The therapeutic potential of these inhibitors is further evaluated in cell-based assays and animal models of disease. A common in vitro assay measures the inhibition of lipopolysaccharide (LPS)-induced cytokine production in immune cells. In vivo efficacy is often assessed in models of inflammatory diseases such as rheumatoid arthritis or asthma.
In Vitro Inhibition of Cytokine Release
| Inhibitor | Cell Type | Cytokine Inhibited | IC50 | Reference |
| This compound | LPS-stimulated microglia | TNF-α, IL-1β, IL-6 | - | [8] |
| SB203580 | LPS-stimulated macrophages | TNF-α | Dramatically blocked | [9] |
| VX-745 | LPS-stimulated PBMCs | IL-1β, TNF-α | 56 nM, 52 nM | [6] |
| BIRB 796 | LPS-stimulated THP-1 cells | TNF-α | 18 nM | [9] |
Note: "-" indicates that while inhibition was observed, a specific IC50 value was not provided in the cited source.
In Vivo Efficacy in Disease Models
A study comparing the in vivo potency of this compound to other p38 MAPK inhibitors in an ovalbumin (OVA)-induced allergic asthma model demonstrated its high potency.[10] this compound was effective at a dose of 2.5 mg/kg, which is approximately 5-40 times more potent than the effective doses reported for other inhibitors like SB203580 (10-100 mg/kg).[10] In a mouse model of atopic dermatitis, this compound (2.5 mg/kg) showed efficacy similar to dexamethasone (10 mg/kg), a potent corticosteroid.[2] Furthermore, this compound has been shown to ameliorate collagen-induced rheumatoid arthritis and imiquimod-induced psoriasis in mice.[11]
Caption: A typical experimental workflow for evaluating p38 MAPK inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of inhibitor performance.
In Vitro p38α Kinase Assay (for IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant p38α MAPK.
Materials:
-
Recombinant active p38α MAPK (human)
-
Substrate (e.g., ATF2 protein)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (a concentration close to the Km of ATP for p38α, e.g., 100 µM, is often used)[1]
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the diluted p38α MAPK enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[12]
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP to each well.[1]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[12]
-
Stop the reaction and measure the kinase activity by quantifying the amount of ADP produced using a detection kit according to the manufacturer's protocol.[12]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
LPS-Induced Cytokine Release Assay (Cell-Based)
This assay assesses the ability of an inhibitor to suppress the production of pro-inflammatory cytokines in a cellular context.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test inhibitor dissolved in DMSO
-
96-well cell culture plates
-
ELISA kits for detecting the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1 hour.[9]
-
Stimulate the cells with LPS (e.g., 50 ng/mL) for a specified period (e.g., 12-24 hours).[9]
-
Collect the cell culture supernatants.
-
Measure the concentration of the desired cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Determine the inhibitory effect of the compound on cytokine production.
Logical Comparison of Inhibitors
Caption: A logical relationship diagram comparing key features of p38 MAPK inhibitors.
Conclusion
This compound emerges as a potent and selective inhibitor of p38 MAPK, demonstrating significant efficacy in preclinical models of inflammatory diseases at lower doses compared to some established inhibitors. Its high in vivo potency suggests a favorable therapeutic window. While inhibitors like VX-745 and BIRB 796 have been more extensively studied and have entered clinical trials for various indications, this compound presents a promising profile for further investigation. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and validate the performance of these and other p38 MAPK inhibitors in their specific areas of interest. The continued development and characterization of novel inhibitors like this compound are crucial for advancing the therapeutic potential of targeting the p38 MAPK pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. p38 MAPK Inhibitor this compound Suppresses CDNB-Induced Atopic Dermatitis-Like Symptoms in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|NJK 14047 [dcchemicals.com]
- 4. This compound | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of NJK14047 and SB203580 in Modulating Inflammatory Responses
In the landscape of therapeutic development for inflammatory diseases, the p38 mitogen-activated protein kinase (MAPK) signaling pathway has emerged as a pivotal target. This pathway plays a crucial role in the production of pro-inflammatory cytokines and cellular stress responses. Two notable inhibitors of p38 MAPK, NJK14047 and SB203580, have been the subject of extensive research. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.
Mechanism of Action and Potency
Both this compound and SB203580 are small molecule inhibitors that target the p38 MAPK. They function by competitively binding to the ATP-binding pocket of the kinase, thereby preventing its phosphorylation and subsequent activation of downstream targets. However, their potency and selectivity differ significantly.
This compound is a highly selective inhibitor of p38α and p38β MAPK.[1] It has demonstrated potent anti-inflammatory and antiviral effects.[2]
SB203580 is also a selective inhibitor of p38 MAPK, but it has been reported to have off-target effects at higher concentrations, including the inhibition of other kinases such as protein kinase B (PKB/Akt) and c-Jun N-terminal kinases (JNKs), and activation of Raf-1.[3]
The inhibitory potency of these compounds against p38 MAPK is a key differentiator, as highlighted in the table below.
| Compound | Target | IC50 | Reference |
| This compound | p38α MAPK | 27 nM | [2] |
| SB203580 | p38α MAPK (SAPK2a) | 50 nM | [4] |
| p38β2 MAPK (SAPK2b) | 500 nM | [4] |
Table 1: Comparative Inhibitory Potency (IC50) against p38 MAPK.
Preclinical Efficacy: A Comparative Overview
The efficacy of this compound and SB203580 has been evaluated in various in vitro and in vivo models of inflammatory diseases.
Neuroinflammation Model: LPS-Stimulated Microglia
A direct comparison in a lipopolysaccharide (LPS)-stimulated BV2 microglia model of neuroinflammation revealed the superior potency of this compound.[2] this compound more effectively suppressed the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2]
| Compound | Model | Key Findings | Reference |
| This compound | LPS-stimulated BV2 microglia | Markedly reduced NO and PGE2 production; downregulated iNOS, COX-2, TNF-α, IL-1β, and IL-6 expression.[2] | [2] |
| SB203580 | LPS-stimulated BV2 microglia | Decreased LPS-induced iNOS expression.[5] | [5] |
Table 2: Comparative Efficacy in a Neuroinflammation Model.
Allergic Asthma Model: Ovalbumin (OVA)-Induced Asthma
In a murine model of ovalbumin (OVA)-induced allergic asthma, this compound demonstrated significantly higher potency compared to SB203580.[6][7] this compound, at a dose of 2.5 mg/kg, was found to be approximately 5-40 times more potent than other p38 MAPK inhibitors, including SB203580 (effective at 10-100 mg/kg).[6] this compound administration, both before sensitization and challenge, strongly inhibited the increase in eosinophil and lymphocyte counts in bronchoalveolar lavage fluid (BALF) and reduced the levels of Th2 cytokines.[6][7]
| Compound | Model | Dosage | Key Findings | Reference |
| This compound | OVA-induced allergic asthma in BALB/c mice | 2.5 mg/kg (i.p.) | Strongly inhibited eosinophil and lymphocyte counts in BALF; reduced Th2 cytokine levels; reduced inflammatory score and mucus-producing cells in the lungs.[6][7] | [6][7] |
| SB203580 | OVA-sensitized rats | 10-100 mg/kg | Inhibited TNF-α production in BALF by ~95%, but did not inhibit eosinophil recruitment.[1] | [1] |
Table 3: Comparative Efficacy in an Allergic Asthma Model.
Rheumatoid Arthritis and Psoriasis Models
This compound has shown therapeutic efficacy in mouse models of collagen-induced arthritis (CIA) and imiquimod-induced psoriasis (IIP).[8][9] It suppressed arthritis development and psoriasis symptoms, and reduced the expression of Th1/Th17 inflammatory cytokines in the joints and skin.[8] In human synovial cells, this compound suppressed the LPS-induced expression of pro-inflammatory cytokines.[8]
SB203580 has also demonstrated anti-arthritic activity in collagen-induced and adjuvant-induced arthritis in rodents, with doses of 30-60 mg/kg showing therapeutic effects.[10]
| Compound | Model | Dosage | Key Findings | Reference |
| This compound | Collagen-induced arthritis (CIA) and Imiquimod-induced psoriasis (IIP) in mice | Not specified in abstract | Suppressed arthritis and psoriasis symptoms; reduced Th1/Th17 cytokine expression in joints and skin.[8] | [8] |
| SB203580 | Collagen-induced arthritis in DBA/LACJ mice | 50 mg/kg (p.o.) | Significant inhibition of paw inflammation and serum amyloid protein levels.[10] | [10] |
| Adjuvant-induced arthritis in Lewis rats | 30 and 60 mg/kg (p.o.) | Anti-arthritic activity, improved bone mineral density.[10] | [10] |
Table 4: Comparative Efficacy in Arthritis and Psoriasis Models.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.
References
- 1. p38 MAPK Inhibitor this compound Suppresses CDNB-Induced Atopic Dermatitis-Like Symptoms in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel and Selective p38 Mitogen-Activated Protein Kinase Inhibitor Attenuates LPS-Induced Neuroinflammation in BV2 Microglia and a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p38 mitogen-activated protein kinase mediates lipopolysaccharide, not interferon-gamma, -induced inducible nitric oxide synthase expression in mouse BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibition of p38 MAPK ameliorates inflammatory immune diseases by suppressing T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. Pharmacological profile of SB 203580, a selective inhibitor of cytokine suppressive binding protein/p38 kinase, in animal models of arthritis, bone resorption, endotoxin shock and immune function - PubMed [pubmed.ncbi.nlm.nih.gov]
NJK14047: A Comparative Guide to its Specificity for p38 α/β MAPK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the p38 MAPK inhibitor NJK14047, with a focus on its specificity for the p38 alpha (α) and p38 beta (β) isoforms. The information is compiled from publicly available data to assist researchers in evaluating its suitability for their studies.
Executive Summary
Comparative Analysis of p38 MAPK Inhibitors
To contextualize the specificity of this compound, the following table summarizes the reported IC50 values for this compound and a selection of other commonly used p38 MAPK inhibitors.
Table 1: Comparison of IC50 Values for p38 MAPK Inhibitors
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Reference |
| This compound | 27 | Not Reported | Not Reported | Not Reported | [1][2] |
| SB203580 | 50 | 500 (p38β2) | >10,000 | >10,000 | |
| SB202190 | 50 | 100 (p38β2) | >10,000 | >10,000 | |
| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 | |
| Neflamapimod (VX-745) | 10 | 220 | No Inhibition | Not Reported | |
| Losmapimod | pKi 8.1 (~7.9 nM) | pKi 7.6 (~25 nM) | Not Reported | Not Reported | |
| PH-797804 | 26 | ~104 (4-fold less selective) | Not Reported | Not Reported |
Note: The absence of reported IC50 values for p38β, γ, and δ for this compound is a significant data gap in publicly available resources. The selectivity of an inhibitor is best assessed through comprehensive kinase profiling against a broad panel of kinases.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of inhibitor validation, the following diagrams are provided.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Caption: General experimental workflow for validating the specificity of a kinase inhibitor.
Experimental Protocols
The following are representative protocols for key experiments used to validate the specificity of p38 MAPK inhibitors.
In Vitro Kinase Assay (for IC50 Determination)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Recombinant active p38α or p38β kinase
-
Kinase substrate (e.g., ATF2, MBP)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 5 mM β-glycerophosphate, 2.5 mM DTT)
-
Test inhibitor (this compound) serially diluted in DMSO
-
96-well plates
-
Phosphocellulose paper or filter plates (for radiolabeling) or luminescence plate reader (for ADP-Glo™)
Procedure:
-
Prepare a kinase reaction mixture containing the kinase buffer, recombinant p38 kinase, and the chosen substrate.
-
Add serial dilutions of this compound or a vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the kinase reaction mixture to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction. For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP. For ADP-Glo™ assays, follow the manufacturer's protocol to measure luminescence.
-
Quantify the kinase activity by measuring the amount of incorporated radiolabel or the luminescent signal.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis for Target Engagement in Cells
This method assesses the ability of an inhibitor to block the phosphorylation of a downstream target of p38 MAPK in a cellular context.
Materials:
-
Cell line (e.g., HEK293, HeLa, or relevant primary cells)
-
Cell culture medium and supplements
-
p38 MAPK activator (e.g., anisomycin, UV radiation, TNF-α)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-MK2, anti-total-MK2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with a p38 MAPK activator for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.
Conclusion
This compound is a potent inhibitor of p38α MAPK.[1][2] While it is described as a specific inhibitor for both p38α and p38β, the lack of publicly available, direct comparative data for its activity against p38β and other kinases makes a comprehensive assessment of its specificity challenging. Researchers should consider this data gap when designing experiments and may need to perform their own kinase profiling to fully validate its selectivity for their specific application. The experimental protocols provided in this guide offer a framework for such validation studies.
References
- 1. This compound|NJK 14047 [dcchemicals.com]
- 2. This compound | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]
- 3. p38 MAPK Inhibitor this compound Suppresses CDNB-Induced Atopic Dermatitis-Like Symptoms in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Anti-inflammatory Efficacy of NJK14047 in Human Synovial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory properties of NJK14047, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in human cells. Through a detailed comparison with other anti-inflammatory agents and supporting experimental data, this document serves as a valuable resource for researchers investigating novel therapeutics for inflammatory diseases.
Introduction to this compound
This compound is a potent and selective inhibitor of p38 MAPK, a key enzyme in the signaling cascade that drives inflammatory responses.[1][2] Specifically, it has a high affinity for the p38α isoform, with a reported half-maximal inhibitory concentration (IC50) of 27 nM.[1] By targeting p38 MAPK, this compound has demonstrated significant anti-inflammatory and antiviral effects, showing promise in preclinical models of various inflammatory conditions, including rheumatoid arthritis, psoriasis, asthma, and atopic dermatitis.[3][4] This guide focuses on the validation of its anti-inflammatory effects in a relevant human cell line model for joint inflammation.
Mechanism of Action: The p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines and other mediators of inflammation. In inflammatory conditions like rheumatoid arthritis, various cellular stressors and inflammatory stimuli activate a cascade of kinases, leading to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates downstream transcription factors and other proteins, resulting in the increased expression of genes encoding pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound exerts its anti-inflammatory effects by selectively inhibiting the kinase activity of p38 MAPK, thereby blocking these downstream inflammatory events.
Comparative Analysis of Anti-inflammatory Effects in Human SW982 Synovial Cells
The human SW982 synovial sarcoma cell line is a well-established in vitro model for studying inflammatory processes in the joints. These cells can be stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a robust inflammatory response characterized by the production of pro-inflammatory cytokines.
This compound Performance Data
Studies have shown that this compound effectively suppresses the LPS-induced expression of key pro-inflammatory mediators in SW982 cells.[3][4]
| Mediator | Cell Line | Stimulant | This compound Concentration | Observed Effect |
| IL-1β mRNA | SW982 | LPS | 3-10 µM | Inhibition of expression |
| TNF-α mRNA | SW982 | LPS | 3-10 µM | Inhibition of expression |
| IL-6 mRNA | SW982 | LPS | 3-10 µM | Inhibition of expression |
| IL-17A mRNA | SW982 | LPS | 3-10 µM | Inhibition of expression |
| RANKL mRNA | SW982 | LPS | 3-10 µM | Inhibition of expression |
| MMP-3 mRNA | SW982 | LPS | 3-10 µM | Inhibition of expression |
Comparison with Alternative Anti-inflammatory Agents
To provide a comprehensive evaluation, the anti-inflammatory effects of this compound are compared with those of Dexamethasone, a potent corticosteroid, and SB203580, another well-characterized p38 MAPK inhibitor.
Dexamethasone: This corticosteroid is a widely used anti-inflammatory drug. In SW982 cells, dexamethasone has been shown to significantly reduce the expression of IL-1β, IL-6, COX-2, and MMP-1.[5]
SB203580: As a fellow p38 MAPK inhibitor, SB203580 serves as a relevant benchmark for the specificity and potency of this compound. While direct comparative studies in SW982 cells are limited, data from other cell types can provide insights into its relative efficacy.
| Compound | Target | Cell Line | Key Inhibited Mediators |
| This compound | p38 MAPK | SW982 | IL-1β, TNF-α, IL-6, IL-17A, RANKL, MMP-3 |
| Dexamethasone | Glucocorticoid Receptor | SW982 | IL-1β, IL-6, COX-2, MMP-1[5] |
| SB203580 | p38 MAPK | Various | TNF-α, IL-1β, IL-6 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the key protocols for assessing the anti-inflammatory effects of this compound in human SW982 synovial cells.
Experimental Workflow
Cell Culture and Treatment
-
Cell Line: Human synovial sarcoma cell line, SW982.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well or 6-well for RNA/protein analysis) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or comparator compounds (e.g., Dexamethasone, SB203580). Cells are typically pre-incubated with the compounds for 1-2 hours before stimulation.
LPS Stimulation
-
Stimulant: Lipopolysaccharide (LPS) from Escherichia coli.
-
Concentration: A final concentration of 1 µg/mL of LPS is added to the culture medium to induce an inflammatory response.
-
Incubation: Cells are incubated with the compounds and LPS for a specified period, typically ranging from 6 to 24 hours, depending on the endpoint being measured (mRNA or protein).
Measurement of Cytokine mRNA Expression (RT-qPCR)
-
RNA Extraction: Total RNA is isolated from the SW982 cells using a suitable RNA extraction kit following the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Real-time qPCR is performed using a qPCR instrument and SYBR Green or probe-based detection chemistry. Specific primers for the target cytokine genes (e.g., IL-1β, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization are used.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.
Measurement of Cytokine Protein Secretion (ELISA)
-
Sample Collection: The cell culture supernatant is collected after the incubation period and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentration of secreted cytokines (e.g., IL-6, TNF-α) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the human cytokines of interest. The assay is performed according to the manufacturer's protocol.
-
Data Analysis: A standard curve is generated using recombinant cytokine standards, and the concentration of the cytokines in the samples is determined by interpolating from the standard curve.
Total Protein Quantification (BCA Assay)
-
Cell Lysis: After removing the supernatant, the cells are washed with PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
BCA Assay: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay kit.[6][7][8] This is important for normalizing the data from cellular assays. The assay is performed in a microplate format, and the absorbance is read at 562 nm.
-
Data Analysis: A standard curve is generated using bovine serum albumin (BSA) standards, and the protein concentration of the lysates is calculated from this curve.
Conclusion
The available evidence strongly supports the anti-inflammatory effects of this compound in human cells. Its mechanism of action, through the selective inhibition of p38 MAPK, leads to a significant reduction in the expression of key pro-inflammatory cytokines in human synovial cells. While direct, quantitative head-to-head comparisons with other anti-inflammatory agents in this specific cell line are still needed to fully elucidate its comparative efficacy, the existing data positions this compound as a promising candidate for further investigation and development as a therapeutic agent for inflammatory diseases. The experimental protocols provided in this guide offer a framework for researchers to independently validate and expand upon these findings.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. gene-quantification.de [gene-quantification.de]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. This compound inhibition of p38 MAPK ameliorates inflammatory immune diseases by suppressing T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenotypic characterization of a human synovial sarcoma cell line, SW982, and its response to dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 7. thisisepigenetics.ca [thisisepigenetics.ca]
- 8. BCA Protein Assay Kit | Cell Signaling Technology [cellsignal.com]
NJK14047's Impact on Gene Expression: A Comparative Analysis with Other Inflammatory Pathway Inhibitors
In the landscape of therapeutic development for inflammatory diseases, small molecule inhibitors that modulate gene expression are of paramount interest to researchers and drug developers. This guide provides a comparative analysis of NJK14047, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, and its effects on gene expression relative to other key inhibitor classes, particularly Bromodomain and Extra-Terminal (BET) inhibitors. This comparison aims to furnish researchers, scientists, and drug development professionals with a clear, data-driven overview to inform their research and development endeavors.
This compound exerts its anti-inflammatory effects by targeting the p38 MAPK signaling pathway, a critical regulator of the synthesis of pro-inflammatory cytokines.[1] In contrast, BET inhibitors, such as JQ1, operate through an epigenetic mechanism, preventing BET proteins from binding to acetylated histones, thereby modulating the transcription of key inflammatory and oncogenic genes. While both classes of inhibitors ultimately suppress inflammatory gene expression, their distinct mechanisms of action result in different gene expression signatures.
Comparative Analysis of Gene Expression Modulation
The following tables summarize the quantitative effects of this compound and the BET inhibitor JQ1 on the mRNA expression of key inflammatory cytokines. It is important to note that the data presented are derived from different experimental models and cell types, a crucial consideration for direct comparison.
Table 1: Effect of this compound on Cytokine Gene Expression in Murine Models of Inflammatory Disease
| Gene | Disease Model | Tissue/Cell Type | Treatment | Change in mRNA Expression (relative to disease control) | Reference |
| IL-4 | Allergic Asthma | Bronchoalveolar Lavage Fluid (BALF) cells | This compound (before challenge) | Significant Suppression | [2] |
| IL-4 | Allergic Asthma | Lung Tissue | This compound (before challenge) | Significant Suppression | [2] |
| IL-5 | Allergic Asthma | Lung Tissue | This compound (before challenge) | Significant Suppression | [2] |
| IL-13 | Allergic Asthma | BALF cells | This compound (before challenge) | Significant Suppression | [2] |
| IL-13 | Allergic Asthma | Lung Tissue | This compound (before challenge) | Significant Suppression | [2] |
| IL-13 | Atopic Dermatitis | Ear Skin | This compound (2.5 mg/kg) | Significantly Decreased | [3][4] |
| IL-17A | Allergic Asthma | BALF cells | This compound (before challenge) | Significant Suppression | [2] |
| IL-17A | Allergic Asthma | Lung Tissue | This compound (before challenge) | Significant Suppression | [2] |
| IFN-γ | Allergic Asthma | BALF cells | This compound (before challenge) | Significant Suppression | [2] |
| IFN-γ | Allergic Asthma | Lung Tissue | This compound (before challenge) | Significant Suppression | [2] |
| IFN-γ | Atopic Dermatitis | Lymph Nodes | This compound (2.5 mg/kg) | Decreased | [3] |
| TNF-α | Atopic Dermatitis | Lymph Nodes | This compound (2.5 mg/kg) | Decreased | [3] |
| IL-12A | Atopic Dermatitis | Ear Skin | This compound (2.5 mg/kg) | Significantly Decreased | [3] |
Table 2: Effect of BET Inhibitor JQ1 on Cytokine Gene Expression
| Gene | Cell Type/Model | Stimulus | Treatment | Change in mRNA Expression (relative to stimulated control) | Reference |
| IL-1β | Murine Periodontitis Model | - | JQ1 | Significantly Inhibited | [5] |
| IL-6 | Murine Periodontitis Model | - | JQ1 | Significantly Inhibited | [5] |
| TNF-α | Murine Periodontitis Model | - | JQ1 | Significantly Inhibited | [5] |
| IL-1β | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | LPS | JQ1 | Significantly Suppressed | [6] |
| IL-6 | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | LPS | JQ1 | Significantly Suppressed | [6] |
| TNF-α | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | LPS | JQ1 | Significantly Suppressed | [6] |
| IL-1a | LPS-stimulated BV-2 microglial cells | LPS | JQ1 | Downregulated | [7] |
| IL-1b | LPS-stimulated BV-2 microglial cells | LPS | JQ1 | Downregulated | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of BET inhibitor JQ1 in preventing gene transcription.
Caption: General experimental workflow for analyzing inhibitor effects on gene expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the types of experiments cited in this guide.
In Vivo Murine Model of Allergic Asthma
-
Animal Model: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.
-
Inhibitor Administration: this compound is administered to the mice, typically via intraperitoneal injection, either before the sensitization phase or before the challenge phase.
-
OVA Challenge: Sensitized mice are challenged with aerosolized OVA to induce an asthmatic response.
-
Sample Collection: 24-48 hours after the final challenge, bronchoalveolar lavage fluid (BALF) and lung tissues are collected.
-
Gene Expression Analysis:
-
Total RNA is extracted from BALF cells and lung tissue using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative real-time PCR (qPCR) is performed using gene-specific primers for the cytokines of interest and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative mRNA expression is calculated using the 2-ΔΔCt method.[2]
-
In Vitro Macrophage Stimulation Assay
-
Cell Culture: Murine macrophage-like RAW 264.7 cells or bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.
-
Inhibitor Pre-treatment: Cells are pre-treated with the BET inhibitor JQ1 or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Sample Collection: At various time points post-stimulation, the cell culture supernatant is collected for protein analysis (e.g., ELISA), and the cells are harvested for RNA extraction.
-
Gene Expression Analysis:
-
Total RNA is isolated from the harvested cells.
-
cDNA is synthesized from the RNA.
-
qPCR is performed to quantify the mRNA levels of target inflammatory genes, with normalization to a housekeeping gene.
-
Relative gene expression is determined by comparing the inhibitor-treated group to the vehicle-treated control group.[6]
-
Conclusion
This compound and BET inhibitors like JQ1 are potent modulators of inflammatory gene expression, albeit through distinct mechanisms. This compound, as a p38 MAPK inhibitor, directly interferes with a key signaling cascade responsible for the production of pro-inflammatory cytokines. In contrast, BET inhibitors exert their effects at the epigenetic level, influencing the transcription of a broader range of genes, including those central to inflammatory responses.
The choice of inhibitor for a particular research or therapeutic application will depend on the specific inflammatory context and the desired gene expression modulation profile. The data and protocols presented in this guide offer a foundational understanding to aid in these critical decisions. Further head-to-head studies in the same experimental systems are warranted to provide a more direct and definitive comparison of the gene expression signatures of these and other classes of inflammatory pathway inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAPK Inhibitor this compound Suppresses CDNB-Induced Atopic Dermatitis-Like Symptoms in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of NJK14047's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the p38 MAPK inhibitor NJK14047, focusing on the reproducibility of its effects and its performance relative to other alternatives. This document summarizes available quantitative data, details experimental protocols, and visualizes key biological pathways and workflows.
Executive Summary
This compound is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) and has demonstrated significant anti-inflammatory effects in various preclinical models of immune-mediated inflammatory diseases, including rheumatoid arthritis, psoriasis, allergic asthma, and atopic dermatitis. A critical evaluation of the existing literature reveals that the body of research on this compound originates almost exclusively from a single research group at Kyung Hee University. While the reported efficacy is notable, the lack of independent replication by other laboratories is a significant consideration for the broader scientific community. This guide aims to present the available data objectively to inform further research and development.
Reproducibility Across Laboratories
A thorough review of published studies indicates that the in vivo and in vitro effects of this compound have been predominantly reported by a consistent group of researchers affiliated with Kyung Hee University. As of this review, there is a notable absence of independent studies from other laboratories that would serve to validate and confirm the reproducibility of the initial findings. This lack of external validation is a key factor to consider when evaluating the overall robustness of the reported effects of this compound.
Comparison with Alternative p38 MAPK Inhibitors
This compound has been shown to be a potent inhibitor of p38 MAPK. In a murine model of allergic asthma, this compound administered at a dose of 2.5 mg/kg demonstrated approximately 5 to 40 times higher potency compared to other p38 MAPK inhibitors such as SB239063 (12 mg/kg), SB203580 (10-100 mg/kg), and SD282 (30 and 90 mg/kg)[1][2].
Direct comparative efficacy data for this compound against other p38 MAPK inhibitors in rheumatoid arthritis and psoriasis models is limited in the available literature. However, data from separate studies on other p38 MAPK inhibitors in similar models can provide some context for this compound's performance.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various preclinical models, alongside data for other relevant p38 MAPK inhibitors where available.
Table 1: Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Dosage | Administration Route | Arthritis Score Reduction | Reference |
| This compound | 2.5 mg/kg | i.p. | Significant reduction in clinical and histological scores | [3][4] |
Table 2: Efficacy of Other p38 MAPK Inhibitors in CIA Mouse Models
| Compound | Dosage | Administration Route | Arthritis Score Reduction | Reference |
| GW856553X | Not specified | Not specified | Reduced signs and symptoms of disease | [1] |
| GSK678361 | Not specified | Not specified | Reversed signs of established disease | [1] |
| Org 48762-0 | Not specified | Oral | Equally inhibited development of arthritis compared to anti-mTNFα antibody | [2] |
Note: The studies on GW856553X, GSK678361, and Org 48762-0 were not direct head-to-head comparisons with this compound.
Table 3: Efficacy of this compound in an Imiquimod-Induced Psoriasis Mouse Model
| Treatment Group | Dosage | Administration Route | Reduction in Psoriasis-like Symptoms | Reference |
| This compound | 2.5 mg/kg | i.p. | Significant suppression of psoriasis symptoms and histopathological changes | [3][4] |
Table 4: Efficacy of this compound in an OVA-Induced Allergic Asthma Mouse Model
| Treatment Group | Dosage | Administration Route | Key Findings | Reference |
| This compound | 2.5 mg/kg | i.p. | Strongly inhibited the increase in eosinophil and lymphocyte counts in bronchoalveolar lavage fluid; reduced inflammatory score and mucus production in the lungs. | [1] |
Table 5: Efficacy of this compound in a CDNB-Induced Atopic Dermatitis-Like Mouse Model
| Treatment Group | Dosage | Administration Route | Key Findings | Reference |
| This compound | 2.5 mg/kg | i.p. | Suppressed skin hypertrophy and mast cell infiltration; reduced TH2 and TH1 cytokine levels. Efficacy was similar to dexamethasone at 10 mg/kg. | [5][6][7] |
| Dexamethasone | 10 mg/kg | i.p. | Suppressed skin hypertrophy and mast cell infiltration; reduced TH2 and TH1 cytokine levels. | [5][6][7] |
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway
The diagram below illustrates the central role of p38 MAPK in the inflammatory response. External stimuli such as cytokines and stress activate upstream kinases (MKK3/6), which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream targets, including transcription factors (e.g., ATF2, CREB) and other kinases (e.g., MK2), leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound acts by directly inhibiting the kinase activity of p38 MAPK, thereby blocking this inflammatory cascade.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Collagen-Induced Arthritis (CIA) Model
The following diagram outlines the typical workflow for inducing and evaluating treatments in a collagen-induced arthritis mouse model, as described in studies involving this compound.
Caption: Workflow for the collagen-induced arthritis (CIA) mouse model.
Experimental Workflow: Imiquimod-Induced Psoriasis Model
This diagram illustrates the experimental procedure for the imiquimod-induced psoriasis mouse model used to test the efficacy of this compound.
Caption: Workflow for the imiquimod-induced psoriasis mouse model.
Detailed Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA-1J Mice
-
Induction: Male DBA-1J mice (7-8 weeks old) are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in complete Freund's adjuvant (CFA). A booster immunization with 100 µg of type II collagen in incomplete Freund's adjuvant (IFA) is administered 21 days after the primary immunization.
-
Treatment: Upon the onset of arthritis, mice are treated with this compound (e.g., 2.5 mg/kg, intraperitoneally) or vehicle control for a specified period (e.g., 7-21 days).
-
Assessment: The severity of arthritis is evaluated using a clinical scoring system (e.g., 0-4 scale for each paw). At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage destruction. Spleens may also be collected for analysis of inflammatory markers.
Imiquimod-Induced Psoriasis (IIP) in BALB/c Mice
-
Induction: A daily topical dose of imiquimod cream (5%) is applied to the shaved back and ear of BALB/c mice for a specified number of consecutive days to induce psoriasis-like skin inflammation.
-
Treatment: this compound (e.g., 2.5 mg/kg, intraperitoneally) or vehicle control is administered during the imiquimod application period.
-
Assessment: The severity of the skin inflammation is scored daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI). At the end of the experiment, skin and spleen samples are collected for histological examination and measurement of inflammatory cytokine expression.
Ovalbumin (OVA)-Induced Allergic Asthma in BALB/c Mice
-
Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin emulsified in alum on specific days (e.g., day 0 and day 14).
-
Challenge: Mice are subsequently challenged with aerosolized ovalbumin for a set duration on consecutive days (e.g., days 28, 29, and 30).
-
Treatment: this compound (e.g., 2.5 mg/kg, intraperitoneally) is administered either before the sensitization or challenge phases.
-
Assessment: Bronchoalveolar lavage fluid (BALF) is collected to analyze the infiltration of inflammatory cells (eosinophils, lymphocytes). Lungs are harvested for histological analysis of inflammation and mucus production. Cytokine levels in the BALF and lung tissue are also measured.
1-chloro-2,4-dinitrobenzene (CDNB)-Induced Atopic Dermatitis in BALB/c Mice
-
Sensitization and Challenge: Mice are sensitized by applying CDNB to the dorsal skin. Subsequently, the ears are challenged with CDNB every other day to induce atopic dermatitis-like lesions.
-
Treatment: this compound (e.g., 2.5 mg/kg, intraperitoneally) or a comparator like dexamethasone (e.g., 10 mg/kg, i.p.) is administered for a specified period during the challenge phase.
-
Assessment: The severity of skin lesions is evaluated by measuring ear thickness and observing clinical signs. Skin and lymph node samples are collected for histological analysis of mast cell infiltration and measurement of T-helper cytokine (TH1, TH2, TH17) levels. Serum IgE levels are also determined.[5][6][7]
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paeonol ameliorates imiquimod-induced psoriasis-like skin lesions in BALB/c mice by inhibiting the maturation and activation of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupatilin inhibits keratinocyte proliferation and ameliorates imiquimod-induced psoriasis-like skin lesions in mice via the p38 MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel p38 inhibitors with potent oral efficacy in several models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utility of animal models for identification of potential therapeutics for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of NJK14047: A Guide for Laboratory Professionals
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) with official disposal instructions for NJK14047 is not publicly available. The following procedures are based on general best practices for the disposal of research-grade, non-acutely hazardous chemical compounds. It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to adhere to all local, state, and federal regulations.
The responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. For this compound, a p38 MAPK inhibitor used in research, a structured approach to disposal is essential. This guide provides a procedural framework for its safe handling and disposal.
Core Principles of Chemical Waste Management
All chemical waste, including this compound and materials contaminated with it, should be treated as hazardous unless confirmed otherwise by an EHS professional.[1] The primary goal is to manage chemical wastes in a safe, compliant, and environmentally sound manner.[2]
Quantitative Guidelines for Waste Accumulation
Proper storage and timely disposal of chemical waste are critical. Laboratories typically have designated Satellite Accumulation Areas (SAAs) where waste is stored at or near the point of generation.[3] Adherence to accumulation limits is mandatory.
| Guideline | Specification | Rationale |
| Maximum Hazardous Waste Volume | 55 gallons | Prevents the storage of excessive quantities of hazardous materials in a laboratory setting.[2] |
| Maximum Acutely Toxic Waste (P-list) Volume | 1 quart (liquid) or 1 kilogram (solid) | Ensures that highly toxic substances are removed frequently to minimize risk.[2] |
| Maximum Accumulation Time | Up to 12 months (or until the container is full, whichever comes first) | Limits the long-term storage of chemical waste, reducing the likelihood of container degradation or spills.[2][3] |
| Container Headspace | Leave at least 1-inch of headroom | Allows for vapor expansion, preventing container rupture or leakage due to temperature or pressure changes.[3] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for managing waste generated from the use of this compound, from initial generation to final collection.
Step 1: Waste Identification and Segregation
-
Identify Waste Streams: Determine all materials that have come into contact with this compound. This includes:
-
Unused or expired pure this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, tubes, gloves).
-
Contaminated cleaning materials (e.g., absorbent pads used for a spill).
-
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[3] Incompatible chemicals can react, creating a significant hazard. Keep halogenated and non-halogenated solvent wastes separate, as their disposal costs and methods differ.[4]
Step 2: Proper Containerization
-
Select Compatible Containers: Use only containers that are chemically compatible with the waste. For solvents, glass or polyethylene containers are common. For contaminated sharps, use designated puncture-proof containers.[5]
-
Label Containers Immediately: As soon as the first drop of waste enters the container, it must be labeled.[4] Use a "Hazardous Waste" label provided by your EHS department. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (i.e., "this compound," and any solvents). Avoid abbreviations or formulas.
-
The approximate percentages of each component.
-
The date the waste was first added.
-
The Principal Investigator's (PI) name and lab location.[4]
-
Step 3: Safe Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the waste container in your lab's designated SAA, which must be at or near the point of generation.[2]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[3][4] Funnels must be removed after use.
-
Use Secondary Containment: Place waste containers in a larger, chemically resistant tub or bin to contain any potential leaks or spills.[1]
-
Segregate Incompatibles: Within the SAA, ensure incompatible waste types (e.g., acids and bases, oxidizers and flammables) are physically separated.[3]
Step 4: Requesting Waste Collection
-
Monitor Fill Level: Do not overfill containers. Once a container is about 90% full, or the accumulation time limit is approaching, schedule a pickup.
-
Submit a Pickup Request: Contact your institution's EHS department to request a waste pickup. Follow their specific online or paper-based procedure.
-
Do Not Transport Waste: Laboratory personnel should never transport hazardous waste across hallways or between buildings. This must be done by trained EHS professionals.[1][4]
Step 5: Handling Empty this compound Containers
-
Decontamination: A container that held this compound is not considered "empty" until it has been properly rinsed. Triple rinse the container with a suitable solvent capable of removing the residue.[1][6]
-
Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[1][6] Subsequent rinses may also require collection depending on institutional policy.
-
Deface Label: Completely obliterate or remove the original manufacturer's label.[6]
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular trash or glass recycling, as per your institution's guidelines.[1][6]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for proper chemical waste disposal in a laboratory setting.
Caption: Decision workflow for handling this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for NJK14047
For laboratory professionals engaged in pioneering research and development, the safe handling of chemical compounds is paramount. This document provides comprehensive, immediate safety and logistical information for the use of NJK14047, a p38 MAPK inhibitor. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or dust.[1] |
| Hand Protection | Protective gloves | Prevents skin contact and absorption.[1] |
| Body Protection | Impervious clothing | Provides a barrier against accidental spills.[1] |
| Respiratory Protection | Suitable respirator | Use in well-ventilated areas is crucial; a respirator prevents inhalation of dust or aerosols.[1] |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Storage Conditions [1]
| Form | Storage Temperature |
| Powder | -20°C |
| In Solvent | -80°C |
Key Handling Precautions: [1]
-
Avoid inhalation, and contact with eyes and skin.
-
Prevent the formation of dust and aerosols.
-
Use only in areas with appropriate exhaust ventilation.
-
Do not eat, drink, or smoke when using this product.
-
Wash skin thoroughly after handling.
-
Keep the container tightly sealed in a cool, well-ventilated area.
-
Store away from direct sunlight and sources of ignition.
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
-
Preparation and Area Setup :
-
Ensure a designated, well-ventilated workspace is prepared. An operational chemical fume hood is required.
-
Verify that a safety shower and eye wash station are accessible.[1]
-
Gather all necessary PPE as specified in the table above.
-
-
Donning Personal Protective Equipment :
-
Put on impervious clothing, followed by protective gloves and safety goggles with side-shields.
-
If there is a risk of aerosol formation, a suitable respirator must be worn.
-
-
Compound Handling :
-
When weighing or reconstituting the powdered form, perform these actions within a chemical fume hood to minimize inhalation risk.
-
If working with the compound in a solvent, handle it with care to avoid splashes.
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Remove contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact : Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical advice.[1]
-
Inhalation : Move the individual to fresh air immediately.[1]
-
Ingestion : If swallowed, call a poison center or doctor if you feel unwell. Rinse the mouth with water.[1]
-
-
Spill Management :
-
Evacuate personnel to a safe area.[1]
-
Wear full personal protective equipment.[1]
-
For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all spillage and contaminated materials for proper disposal.[1]
-
Prevent spills from entering drains or water courses.[1]
-
-
Waste Disposal :
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
